The biological activity of domiphen bromide stems from three primary mechanisms, which are summarized in the table below.
| Mechanism of Action | Key Molecular Targets / Effects | Primary Experimental Evidence |
|---|---|---|
| 1. Broad-Spectrum Antimicrobial [1] [2] | Disruption of microbial cell membranes; Denaturation of proteins [2]. | In vitro assays against bacteria and fungi; Used in commercial antiseptics and mouthwashes [1]. |
| 2. Inhibition of the MEP Pathway in *Plasmodium* [3] [4] | Inhibition of IspD (CMS) enzyme in apicoplast; Depletion of isoprenoid precursors (IPP/DMAPP) [3]. | In vitro growth arrest of P. falciparum; LC-ESI-MS/MS metabolomics; IPP supplementation rescues parasites [3]. |
| 3. Synergistic Antifungal Action [5] | Enhanced efficacy of itraconazole; Disruption of cell wall/membrane; Inhibition of drug efflux pumps [5]. | Checkerboard MIC and growth curve assays; Transcriptome sequencing; In vivo Galleria mellonella model [5]. |
The following diagram illustrates the primary antimicrobial mechanism and the antimalarial mechanism via MEP pathway inhibition.
Key quantitative findings from experimental studies are consolidated in the following tables for easy comparison.
Table 1: Antiplasmodial and Enzyme Inhibition Activity [3] [6]
| Parameter | Value / Concentration | Experimental Context |
|---|---|---|
| Anti-P. falciparum IC₅₀ | ~1 µM | In vitro culture (3D7 strain) |
| IspD (CMS) Inhibition | Confirmed inhibitor | Recombinant enzyme activity assay |
| Growth Stage Arrest | Early trophozoite | Microscopic observation of synchronized cultures |
Table 2: Synergistic Antifungal Activity (with Itraconazole) [5]
| Parameter | Result | Experimental Context |
|---|---|---|
| Fractional Inhibitory Concentration (FIC) Index | Synergistic (value <0.5) | Checkerboard assay vs. A. fumigatus |
| Cytotoxicity (Cell Survival) | >80% (HT-22, HK-2 cells) | 24h exposure, CCK-8 assay |
| In Vivo Efficacy | Increased survival | Galleria mellonella infection model |
For researchers looking to replicate key findings, here are summaries of the core experimental methodologies.
This protocol assesses this compound's ability to kill malaria parasites and profiles metabolic changes.
This protocol evaluates the synergistic effect of this compound and itraconazole against Aspergillus fumigatus.
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The table below summarizes the core experimental data for domiphen bromide's inhibition of the HERG channel.
| Property | Value for this compound | Experimental Context |
|---|---|---|
| IC50 (HERG Tail Current) | 9 nM [1] [2] [3] | HERG-expressing CHO cells; whole-cell patch clamp [1] [3]. |
| Hill Coefficient | 0.24 [1] [3] | HERG-expressing CHO cells; whole-cell patch clamp [1] [3]. |
| Inhibition Characteristics | Voltage-dependent, use-dependent, state-dependent (preference for activated channels) [1] [4]. | HERG-expressing CHO cells; whole-cell patch clamp [1]. |
| Proposed Binding Site | PAS domain (from docking models) [1] [4]. | Computational docking studies [1] [4]. |
For comparison, the related compound didecyl dimethylammonium bromide was found to have an even lower IC50 of 5 nM in the same study [1] [2]. Another potent quaternary ammonium compound, tetra-n-octylammonium bromide, showed an IC50 of 80 nM in an automated patch-clamp assay [5].
The primary data for this compound was generated using the following rigorous methodologies:
The following diagram illustrates the core workflow of the patch-clamp experiment used to generate this data.
The study proposed a specific mechanism for this compound based on its observed effects:
Inhibition of the HERG channel is a well-established mechanism for drug-induced Long QT Syndrome (LQTS), which can lead to a life-threatening arrhythmia called Torsades de Pointes [6] [5]. The potent nanomolar-range IC50 of this compound highlights its significant potential for cardiotoxicity, underscoring why HERG channel screening is a critical step in the drug development process [7] [6].
It is important to note that the most detailed and cited data on this compound's HERG inhibition comes from a single, comprehensive study published in 2014 [1] [2] [3]. While this study is robust, the information would be strengthened by independent replication.
Chemical Profile: Domiphen bromide (CAS 538-71-6) is a synthetic quaternary ammonium compound with the molecular formula C₂₂H₄₀NO·Br and a molecular weight of 414.46 g/mol [1] [2]. Its structure features a positively charged nitrogen atom, which classifies it as a cationic surfactant [1] [3].
Mechanism of Action: The compound exerts antimicrobial effects by targeting microbial cell membranes. Its positively charged (cationic) head interacts with negatively charged phospholipids in bacterial and fungal membranes [1] [4]. This interaction destabilizes membrane integrity, causing permeabilization, leakage of cytoplasmic content, and ultimately cell lysis and death [1] [4]. Its surfactant properties further enhance this disruptive capability [1].
The following diagram illustrates this primary mechanism of action:
Table 1: Synergistic Antifungal Activity against *Aspergillus fumigatus* This data is derived from studies combining this compound with the antifungal drug itraconazole [4]. | Parameter | Itraconazole Alone | This compound Alone | Combination (Domiphen + Itraconazole) | | :--- | :--- | :--- | :--- | | Minimum Inhibitory Concentration (MIC) | Variable (strain-dependent) | Variable (strain-dependent) | Reduced MIC for both agents (synergistic effect) | | Efficacy against Azole-Resistant Strains | Ineffective | Ineffective | Effective, restored sensitivity | | Key Synergistic Mechanisms | — | — |
Table 2: Analytical Method Parameters for Quantification This data summarizes a validated RP-HPLC method for quantifying this compound in pharmaceuticals [5].
| Parameter | Value / Condition |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Detection Wavelength | 275 nm |
| Linearity Range | 1.132 – 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.373 µg/mL |
| Limit of Quantification (LOQ) | 1.132 µg/mL |
| Accuracy (Recovery) | 98.8 – 99.76% |
Protocol 1: In Vitro Checkerboard Assay for Synergy Testing This protocol is used to determine the synergistic effects between this compound and other antimicrobials, such as itraconazole [4].
Materials:
Procedure:
Protocol 2: Validated RP-HPLC Analysis for this compound This method is suitable for quantifying this compound in bulk material or pharmaceutical formulations like oral suspensions [5].
Materials:
Chromatographic Conditions:
Sample Preparation:
The workflow for this analytical method is outlined below:
The core functionality of domiphen bromide stems from its structure as a quaternary ammonium compound, which confers both surfactant and antimicrobial characteristics.
The following diagram summarizes the antimicrobial mechanism of action of this compound.
Diagram of this compound's Antimicrobial Mechanism
The table below consolidates key quantitative data on this compound for easy reference.
| Property | Details | Source |
|---|---|---|
| CAS Registry Number | 538-71-6 | [4] [1] |
| Molecular Formula | C₂₂H₄₀BrNO | [4] [1] |
| Molecular Weight | 414.46 g/mol | [4] [1] |
| Melting Point | 112-113 °C (also reported 117-119 °C) | [1] [3] [2] |
| Solubility in Water | 100 g/100 mL | [1] |
| Acute Toxicity (LD₅₀, rat, IV) | 18 mg/kg | [2] |
| Surface Tension (10% soln.) | 26.75 dynes/cm | [1] |
| Surface Tension (0.1% soln.) | 22.08 dynes/cm | [1] |
Robust analytical methods are crucial for quality control. A recent reversed-phase HPLC (RP-HPLC) method has been developed and validated for this compound quantification.
The experimental workflow for this analytical method is outlined below.
RP-HPLC Workflow for this compound Analysis
This compound's properties enable diverse research and potential therapeutic applications.
This compound is a versatile quaternary ammonium compound with potent cationic surfactant and broad-spectrum antimicrobial properties. Its mechanism of action, centered on disrupting microbial membrane integrity, makes it a valuable tool for research. The development of robust, stability-indicating analytical methods ensures reliable quantification and quality control. Emerging research on its synergistic effects with other antimicrobials opens promising avenues for combating resistant infections.
Domiphen bromide is a cationic surfactant and a quaternary ammonium compound widely used as a topical antiseptic and preservative in pharmaceutical and personal care products [1] [2] [3].
The table below summarizes its core chemical and pharmacological identity:
| Property | Description |
|---|---|
| Systematic Name | N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide [2] |
| Chemical Formula | C₂₂H₄₀BrNO [2] |
| Molecular Weight | 414.472 g·mol⁻¹ [2] |
| CAS Number | 538-71-6 [2] |
| Modality | Small Molecule [3] |
| Primary Approved Use | Topical anti-infective agent [3] |
DB's primary antimicrobial mechanism involves disrupting microbial membrane integrity, leading to cytoplasmic leakage and cell death [1]. Recent research highlights its potential in combination therapies to address multidrug-resistant (MDR) bacteria and biofilms.
DB has been shown to restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria [4].
The experimental workflow for this synergy study is summarized in the diagram below:
Experimental workflow for evaluating the this compound and colistin synergy.
A 2024 study identified several synergistic combinations between imidazoles and QACs against Gram-positive wound pathogens [5].
The quantitative data from these antimicrobial studies is consolidated in the table below for easy comparison.
| Biological Activity | Test System / Organism | Key Metric | Reported Value | Citation |
|---|---|---|---|---|
| hERG Channel Blockade | CHO cells (Patch clamp) | IC₅₀ (Tail Current) | 9 nM | [6] |
| Antibacterial Synergy | S. aureus SH1000 | MIC (Miconazole alone) | 19.5 µg/mL | [5] |
| MIC (Miconazole + DB) | 4.4 µg/mL | [5] | ||
| MIC (DB alone) | 5.2 µg/mL | [5] | ||
| MIC (DB + Miconazole) | 1.6 µg/mL | [5] | ||
| FICI (Synergy) | 0.5 | [5] | ||
| Antibiotic Resensitization | Colistin-Resistant E. coli | FICI (Colistin + DB) | ≤ 0.5 (Synergy) | [4] |
A critical aspect of DB's safety profile is its potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of this channel is a well-known mechanism that can delay cardiac repolarization, leading to prolonged QT interval and an increased risk of life-threatening arrhythmias [7].
The mechanism of hERG channel blockade and its cardiotoxic consequence is illustrated below:
Proposed molecular pathway linking this compound-induced hERG blockade to cardiotoxicity.
A robust and sustainable reversed-phase HPLC (RP-HPLC) method for the quantification of DB in pharmaceuticals was published in 2025 [1].
Chemical Structure & Properties Domiphen bromide (CAS 538-71-6) is a small molecule quaternary ammonium compound with the chemical formula C₂₂H₄₀BrNO and a molecular weight of 414.46 g/mol [1] [2]. It is a cationic surfactant that appears as white to off-white crystals or a yellowish flake [1] [3].
Therapeutic Uses and Regulatory Status
Mechanism of Action The antimicrobial action is multifaceted, stemming from its properties as a cationic surfactant [4] [6]. The mechanism can be visualized as a sequential process leading to cell death, as illustrated below.
This compound's multi-step mechanism of microbial membrane disruption.
This mechanism gives this compound broad-spectrum activity against bacteria and fungi [6]. Recent research also indicates potential anti-inflammatory properties that may help mitigate infection-related tissue damage [6].
Robust analytical methods are crucial for quality control. A newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a sustainable and comprehensive solution [5].
Chromatographic Conditions
Method Validation Data The method was validated per ICH guidelines, showing strong performance [5].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1.132 – 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.373 µg/mL |
| Limit of Quantification (LOQ) | 1.132 µg/mL |
| Intra-day & Inter-day Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98.8 – 99.76% |
Solution Stability
Forced Degradation Studies Forced degradation studies under ICH stress conditions confirm the method's stability-indicating capability [5]. The workflow for these studies is summarized below.
Experimental workflow for forced degradation studies of this compound.
Synergy with Antifungal Agents A significant 2023 study demonstrated that this compound synergizes with the antifungal drug itraconazole against Aspergillus fumigatus, including azole-resistant strains [7]. This synergy addresses a critical clinical challenge of antifungal resistance [7].
Proposed Synergistic Mechanisms:
Cytotoxicity and Safety
This compound presents several promising research avenues beyond its traditional use as a preservative.
Important Considerations for Researchers:
One patent describes a method for synthesizing a this compound impurity, which outlines the core reaction steps for creating the domiphen molecule [1]. The key reaction involves the interaction of N,N-Dimethyl-2-phenoxyethylamine with 1-Bromotetradecane [1].
The table below summarizes the optimized conditions for this synthesis step:
| Parameter | Specification |
|---|---|
| Reactants | N,N-Dimethyl-2-phenoxyethylamine, 1-Bromotetradecane [1] |
| Solvent | Toluene [1] |
| Catalyst | Sodium methoxide [1] |
| Reaction Conditions | Reflux for 8 hours [1] |
| Work-up | Washing with sodium hydroxide solution and water, followed by drying [1] |
The synthesis workflow from the patent can be visualized as follows:
Diagram of the this compound synthesis workflow.
A recent (2025) study developed and validated a precise Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is essential for quantifying this compound in pharmaceuticals and assessing its stability [2].
The table below outlines the validated chromatographic conditions:
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-3 (C18), 3.0 × 250 mm, 5 µm [2] |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric Acid (70:30, v/v) [2] |
| Flow Rate | 2.0 mL/min [2] |
| Detection Wavelength | 275 nm [2] |
| Column Temperature | 25 °C [2] |
| Injection Volume | 20 µL [2] |
| Run Time | 6 minutes [2] |
This method is stability-indicating, meaning it can separate this compound from its degradation products. Forced degradation studies revealed that this compound is most susceptible to basic hydrolysis (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [2].
While a direct purification method for this compound itself was not detailed, the compound is used in advanced bioprocessing. One patent describes its use as a cationic detergent to precipitate host cell DNA during the purification of adenovirus particles, significantly improving the clarity of the cell lysate [3].
Furthermore, recent research has identified that this compound acts as an inhibitor of the methyl erythritol phosphate (MEP) pathway in the malaria parasite Plasmodium falciparum, presenting a new potential application as a fast-acting antiplasmodial agent [4].
The table below summarizes the core and emerging pharmacological effects of domiphen bromide.
| Effect Category | Mechanism of Action | Key Experimental Findings / Metrics | Primary Applications / Context |
|---|---|---|---|
| Broad-Spectrum Antimicrobial (Core Effect) | Disruption of microbial cell membranes via cationic surfactant action; denaturation of proteins [1] [2] [3]. | Significant decrease in pain/inflammation in acute infectious dental diseases [1]. | Topical antiseptic, mouthwashes, throat lozenges [1] [2]. |
| Antimalarial (Emerging) | Inhibition of the apicoplast MEP pathway, specifically targeting IspD (CMS) enzyme, depleting isoprenoid precursors [4] [5]. | In vitro IC~50~ ~1 µM against P. falciparum; arrests growth at early trophozoite stage [4]. | Proposed as a fast-acting antimalarial model for combination therapies [4]. |
| Antifungal Synergist (Emerging) | Enhances itraconazole effect by disrupting cell membranes/walls and inhibiting drug efflux pumps [6]. | Synergy with itraconazole (FIC Index ≤0.5) against azole-resistant A. fumigatus; reduced expression of efflux pump genes [6]. | Potential combination therapy for invasive aspergillosis, especially against resistant strains [6]. |
| Potassium Channel Inhibition (Adverse Effect) | High-affinity inhibition of the hERG potassium channel, delaying cardiac repolarization [7]. | Prolongs FPDc in stem cell-derived cardiomyocytes (≥0.1 µM) and QTc in rabbits (2 mg/kg); induces arrhythmias [7]. | Major cardiotoxicity concern; explains proarrhythmic risk [7]. |
The mechanism of this compound's antimalarial activity involves a specific blockade within the Methylerythritol Phosphate (MEP) pathway in the parasite's apicoplast.
For researchers looking to validate or build upon these findings, the following summarizes critical experimental details from recent studies.
Recent investigations have identified a significant safety concern regarding this compound. Studies show it is a high-affinity inhibitor of the hERG potassium channel [7]. This action delays cardiac repolarization, leading to:
These effects were observed in validated pre-clinical models, indicating a tangible proarrhythmic risk that would be a major hurdle for systemic drug development [7].
A robust, stability-indicating RP-HPLC method has been developed for quantifying this compound in pharmaceuticals, aligning with green chemistry principles [8].
The stability profile shows particular susceptibility to basic hydrolysis (26.72% degradation), followed by acid and oxidative stress, confirming the method's stability-indicating capability [8].
This compound is a compound with multifaceted and complex pharmacological activities. Key areas for future research include:
The table below summarizes the most promising domiphen bromide combinations identified in recent research:
| Combination Partner | Pathogens Tested | Key Synergistic Metrics (FIC/FBC) | Proposed Primary Mechanism of Action |
|---|---|---|---|
| Allicin (Natural plant extract) | S. aureus, E. coli, C. albicans [1] | FBC < 0.38 [1] | Disperses biofilm matrix; disrupts cell membrane integrity and protein homeostasis [1] [2]. |
| Miconazole (Imidazole antifungal) | C. albicans, C. glabrata, C. auris [3] | N/A | Increases plasma & vacuolar membrane permeability; elevates intracellular ROS and drug availability [3]. |
| Itraconazole (Triazole antifungal) | Aspergillus fumigatus (azole-resistant strains) [4] | N/A | Inhibits drug efflux pumps; disrupts cell membrane/wall; enhances intracellular azole concentration [4]. |
Here are the methodologies used in the cited research to evaluate this compound's synergistic effects.
This assay is fundamental for quantifying the interaction between this compound and its partner drug.
The following diagram illustrates the workflow for this protocol:
Workflow for the checkerboard assay to determine FIC and FBC.
This protocol assesses the effect of drug combinations on pre-formed biofilms.
The combination of this compound with other drugs, particularly miconazole, follows a multi-step mechanism that leads to enhanced cell killing, as depicted below.
Proposed synergistic mechanism of this compound and miconazole leading to fungal cell death [3].
The this compound research is rapidly evolving. For the most current information, you may find it helpful to monitor clinical trial registries and patents in addition to standard scientific databases.
The table below summarizes the activity of Domiphen bromide against various microorganisms based on the collected research.
| Microorganism | Effectiveness / Minimum Inhibitory Concentration (MIC) | Notes / Context |
|---|---|---|
| Gram-positive Bacteria | ||
| Staphylococcus aureus | MIC: 5.2 µg/mL [1] | Confirmed activity against multiple strains, including Methicillin-resistant S. aureus (MRSA) [1]. |
| Staphylococcus epidermidis | MIC: 2.6 µg/mL [1] | A common wound pathogen [1]. |
| Bacillus cereus | MIC: 3.9 µg/mL [1] | Tested on the ATCC 7004 strain [1]. |
| Listeria monocytogenes | Effective [1] | Demonstrated by a low Fractional Inhibitory Concentration (FIC) index in synergy studies [1]. |
| Enterococcus faecium | Effective [1] | Demonstrated by a low FIC index in synergy studies [1]. |
| Streptococcus pyogenes & S. dysgalactiae | Effective [1] | Demonstrated by a low FIC index in synergy studies [1]. |
| Gram-negative Bacteria | ||
| Escherichia coli | Less susceptible alone; highly effective in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2] | The combination dispersed over 50% of biofilm mass and reduced viable counts on surfaces [2]. |
| Acinetobacter baumannii | Synergistic effect with Miconazole [1] | FIC Index ≤ 0.5 indicates synergy [1]. |
| Klebsiella pneumoniae | Effective in combination with Colistin in vivo [3] | Mentioned in the context of a mouse model [3]. |
| Pseudomonas aeruginosa | Less susceptible [1] [4] | Monotherapy MIC exceeded tested concentrations; no synergy with Miconazole found in one study [1]. |
| Fungi | ||
| Candida albicans | Biofilm disruption in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2] | The combination dispersed over 50% of biofilm mass [2]. |
| Aspergillus fumigatus | Synergistic effect with Itraconazole [5] | Effective against both wild-type and azole-resistant strains in vitro and in vivo [5]. |
As a cationic surfactant and quaternary ammonium compound, this compound's primary mechanism involves disrupting microbial cell membranes [6]. Its positively charged nitrogen head interacts with the negatively charged components of bacterial cell membranes (e.g., phospholipids, proteins) [6]. This integration increases membrane permeability, causing leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and leads to cell death [6]. This compound can also denature critical microbial proteins and enzymes, further disabling cellular functions [6].
The multifaceted antibacterial mechanism of this compound leads to microbial cell death [6].
Research indicates this compound's efficacy is significantly enhanced in combination with other agents, reducing required dosages and overcoming resistance.
For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited literature.
This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy [2] [1].
Workflow for checkerboard assay to evaluate antimicrobial synergy [2] [1].
This standard protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2].
This method evaluates an agent's ability to disrupt pre-formed biofilms, often using crystal violet staining [2].
This compound is a versatile antimicrobial agent with a well-defined mechanism. Its potency and application scope can be significantly broadened through strategic combinations with other antimicrobials, making it a promising candidate for addressing resistant infections and persistent biofilms.
Table 1: Solubility Profile of Domiphen Bromide [1]
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 83 mg/mL (200.26 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |
| Water | 83 mg/mL | - |
| Ethanol | 83 mg/mL | - |
Table 2: Stability Under Stress Conditions [2] [3] [4]
| Stress Condition | Degradation | Key Findings |
|---|---|---|
| Base Hydrolysis | High (26.72%) | Highest susceptibility; leads to decomposition. |
| Acid Hydrolysis | Moderate (18.45%) | Shows significant degradation. |
| Oxidative Stress | Moderate (15.23%) | Can lead to bromination, forming p-bromothis compound. |
| Thermal Stress | Stable | No significant degradation observed. |
| Photolytic Stress | Stable (in solution) | Solution remains stable for 24h at 25°C and 48h at 4°C. |
For researchers aiming to reproduce stability studies or quantify this compound, the following validated protocol can be employed.
A recent (2025) study developed and validated a stability-indicating reversed-phase HPLC method for the quantitative determination of this compound in pharmaceuticals, following ICH guidelines [2].
The same study conducted forced degradation under ICH-recommended stress conditions to confirm the method's stability-indicating capacity [2]. The workflow for these studies is outlined below. The diagram illustrates the experimental workflow for conducting forced degradation studies on this compound as per ICH guidelines, leading to the identification of a novel brominated derivative with antimicrobial activity.
A key finding from degradation studies is that under oxidative stress, the bromide counter-ion can brominate the phenyl ring of this compound, leading to a novel compound: p-bromothis compound [4]. Notably, this degradant demonstrates promising antimicrobial activity, potentially comparable to or even better than the parent compound, particularly against Gram-positive bacteria [4].
The RP-HPLC method provided offers a reliable, green, and cost-effective tool for quality control and stability monitoring of this compound in both pure and formulated products [2].
Domiphen bromide (DB), a quaternary ammonium compound, is widely employed as an antimicrobial preservative in various pharmaceutical and personal care products, including oral suspensions and ointments. Its mechanism of action involves disrupting microbial membrane integrity, leading to cell death. Maintaining the optimal concentration of DB is crucial, as subtherapeutic levels may result in microbial contamination, while excessive levels can cause adverse effects. This necessitates reliable and accurate analytical methods for quality control. This document provides a detailed application note and protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is validated as per ICH guidelines, incorporates Quality by Design (QbD) principles for robustness, and includes a comprehensive forced degradation study to demonstrate its stability-indicating capability [1].
A summary of the critical instrumental parameters is provided in the table below.
Table 1: Chromatographic System and Parameters
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II (or equivalent) with DAD [1] |
| Data Station | OpenLAB CDS ChemStation or equivalent [1] |
| Column | Inertsil ODS-3 (C18), 250 mm × 4.6 mm or 3.0 mm, 5 µm [1] [2] |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid (pH ~2.0) (70:30, v/v) [1] |
| Flow Rate | 2.0 mL/min [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | 25 °C [1] |
| Detection Wavelength | 275 nm [1] |
| Run Time | ~6 minutes [1] |
Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].
Prepare a series of working standards by appropriate dilution of the stock solution with the same diluent (ethanol:water, 50:50 v/v) to cover the concentration range of 1.132–1000 µg/mL for the calibration curve [1].
For ointments like Viosept, an extraction process using acetone or a hexane-water system might be necessary, followed by filtration [2].
The method was validated according to ICH Q2(R2) guidelines. The key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Results and Specifications |
|---|---|
| Linearity Range | 1.132 – 1000 µg/mL [1] |
| Correlation Coefficient (r²) | > 0.999 [1] |
| Limit of Detection (LOD) | 0.373 µg/mL [1] |
| Limit of Quantification (LOQ) | 1.132 µg/mL [1] |
| Precision (Repeatability) | Intraday and Interday RSD < 2% [1] |
| Accuracy (% Recovery) | 98.8 – 99.76% (across three concentration levels) [1] |
| Robustness | Demonstrated as robust for deliberate variations in critical method parameters (e.g., flow rate, temperature) as per QbD-DoE [1] |
| Specificity | No interference from excipients or degradation products, confirming stability-indicating nature [1] |
Forced degradation is performed on the drug substance (~1 mg/mL) to validate the stability-indicating property of the method. The sample is stressed under various conditions, and the main peak is examined for peak purity and separation from degradation products [1].
Diagram 1: Workflow for forced degradation studies of this compound.
Table 3: Typical Forced Degradation Conditions and Results
| Stress Condition | Experimental Details | % Degradation Observed | Key Degradation Product(s) |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 60°C for a defined period | ~18.45% | Separation of degradants from main peak [1] |
| Basic Hydrolysis | 0.1 M NaOH, 60°C for a defined period | ~26.72% | Separation of degradants from main peak [1] |
| Oxidative Stress | 3% H₂O₂, Room Temperature | ~15.23% | p-Bromodomiphen (identified by LC-ESI-MS/MS) [1] [3] |
| Thermal Stress | Solid drug stored at 105°C for a defined period | Stable (Specific data not provided) | No significant degradation [1] |
| Photolytic Stress | Expose solid/solution to UV/Visible light as per ICH | Stable (Specific data not provided) | No significant degradation [1] |
The method was developed using an Analytical Quality by Design (QbD) approach. A 2³ full factorial Design of Experiments (DoE) was employed to optimize critical method parameters like the acetonitrile ratio, flow rate, and column temperature. Statistical analysis (ANOVA) confirmed the influence of these parameters on critical quality attributes (retention time, resolution, peak shape), establishing a robust design space. This ensures the method's reliability against minor but deliberate variations in normal operating conditions [1].
The forced degradation studies confirm the method's stability-indicating capability. DB was found to be most susceptible to basic hydrolysis, followed by acidic and oxidative stress. A key finding is the identification of p-bromodomiphen as a major oxidative degradant, formed via bromination of the phenyl ring. This degradant has also been reported to possess promising antimicrobial activity [3]. The method successfully separates DB from all its degradants, making it suitable for stability studies.
This method represents an eco-friendly advancement. It eliminates the use of hazardous chloroform, which is common in traditional methods for QACs, by employing a safer ethanol-water diluent and a minimal amount of perchloric acid in the mobile phase. The method's greenness was evaluated using multiple metrics (NEMI, AGREEprep, MoGAPI, BAGI, RGB12), confirming its alignment with green analytical chemistry principles [1].
The described RP-HPLC method provides a robust, accurate, precise, and environmentally sustainable procedure for the determination of this compound in pharmaceutical formulations. Its QbD-based development ensures reliability, and its comprehensive validation and stability-indicating nature make it highly suitable for routine quality control, stability monitoring, and regulatory applications in drug development and manufacturing.
The method validation following ICH guidelines demonstrates excellent analytical performance [1]:
| Validation Parameter | Results |
|---|---|
| Linearity Range | 1.132-1000 μg/mL |
| Correlation Coefficient (r²) | >0.999 |
| LOD | 0.373 μg/mL |
| LOQ | 1.132 μg/mL |
| Intraday Precision (RSD) | <2% |
| Interday Precision (RSD) | <2% |
| Accuracy | 98.8-99.76% |
Forced degradation studies were conducted following ICH guidelines to demonstrate the method's stability-indicating capability [1]:
| Stress Condition | Degradation Observed |
|---|---|
| Basic Hydrolysis | 26.72% degradation |
| Acid Hydrolysis | 18.45% degradation |
| Oxidative Stress | 15.23% degradation |
| Thermal, Photolytic, Neutral | Studied but lower degradation |
The method successfully separated Domiphen bromide from all degradation products, confirming its stability-indicating capacity [1]. Under oxidative conditions, LC-ESI-MS/MS studies identified the formation of p-bromodomiphen as the primary degradation product, which exhibits comparable or even better antimicrobial activity than the parent compound [2].
Recent studies have identified potential cardiotoxicity concerns:
The developed RP-HPLC method incorporates sustainability principles:
The following diagram illustrates the complete analytical workflow for this compound analysis:
The analytical protocols for this compound support diverse research applications:
The comprehensive analytical protocols detailed in these Application Notes provide robust methodologies for the quantification, characterization, and stability assessment of this compound in pharmaceutical and cosmetic formulations. The RP-HPLC method demonstrates excellent validation parameters, stability-indicating capability, and alignment with green chemistry principles, making it suitable for quality control, regulatory applications, and research investigations of this important antimicrobial preservative.
Domiphen bromide (DB) is a quaternary ammonium compound widely utilized as an antimicrobial preservative in pharmaceutical and personal care products due to its broad-spectrum activity against bacteria, fungi, and viruses. Its chemical structure consists of a quaternary ammonium cation and a bromide anion, contributing to its surfactant properties [1] [2]. Accurate quantification of DB is crucial for ensuring product efficacy and safety, as suboptimal levels can lead to microbial contamination or adverse effects [1]. This document provides a detailed protocol for the sample preparation, HPLC analysis, and stability assessment of this compound, validated in accordance with ICH guidelines [1].
Forced degradation studies are essential to demonstrate the stability-indicating property of the method. Prepare separate sample solutions and subject them to the following stress conditions [1]:
After stress, neutralize acidic/basic solutions and dilute with the ethanol-water diluent before analysis. The method should effectively separate DB from its degradation products [1].
The following tables summarize the key validation parameters as per ICH Q2(R2) guidelines [1].
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.132 – 1000 µg/mL | — |
| Correlation Coefficient (r²) | >0.999 | Typically ≥ 0.999 |
| Limit of Detection (LOD) | 0.373 µg/mL | — |
| Limit of Quantification (LOQ) | 1.132 µg/mL | — |
| Precision (Intra-day RSD) | < 2% | Typically ≤ 2% |
| Precision (Inter-day RSD) | < 2% | Typically ≤ 2% |
| Accuracy (% Recovery) | 98.8 – 99.76% | 98–102% |
| Stress Condition | Degradation Observed | Remarks |
|---|---|---|
| Acidic Hydrolysis | 18.45% degradation | Moderate susceptibility |
| Basic Hydrolysis | 26.72% degradation | Highest susceptibility [1] [6] |
| Oxidative Stress | 15.23% degradation | Moderate susceptibility |
| Thermal Stress | Stable | No significant degradation [6] |
| Photolytic Stress | Stable | No significant degradation |
| Neutral Hydrolysis | Stable | No significant degradation |
The following diagram outlines the complete experimental workflow for the sample preparation and analysis of this compound.
The described RP-HPLC method provides a robust, accurate, and precise protocol for the quantification and stability assessment of this compound in pharmaceutical formulations. Its validation under ICH guidelines and demonstrated applicability to commercial products make it highly suitable for routine quality control and regulatory testing in pharmaceutical laboratories [1].
This compound (DB), chemically known as dodecyldimethyl-(2-phenoxyethyl)ammonium bromide, is a quaternary ammonium compound with a molecular weight of 414.46 g/mol (C₂₂H₄₀BrNO) and a melting point of 117-119°C [1] [2]. This compound functions as both a cationic surfactant and a broad-spectrum antimicrobial agent with applications ranging from pharmaceutical preservatives to active therapeutic ingredients [3] [4]. Its mechanism of action primarily involves disrupting microbial membrane integrity through interaction with negatively charged phospholipid components, leading to cytoplasmic leakage and cell death [4]. DB has gained significant attention as a promising alternative to parabens in cosmetic and pharmaceutical formulations due to concerns about paraben-related sensitization and potential endocrine-disrupting effects [5].
Recent research has expanded the potential applications of this compound beyond traditional preservative uses. Studies indicate that DB inhibits the apicoplastic methyl erythritol phosphate (MEP) pathway in Plasmodium falciparum, suggesting potential as a fast-acting antimalarial agent [6]. Additionally, DB demonstrates synergistic effects with colistin against colistin-resistant Gram-negative bacteria, restoring the efficacy of this last-resort antibiotic [5]. These diverse applications necessitate robust analytical methods for accurate quantification, stability assessment, and degradation profiling of DB in various matrices, with LC-ESI-MS/MS emerging as the technique of choice due to its superior sensitivity, specificity, and capability for structural elucidation.
The analysis of this compound using LC-ESI-MS/MS requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. Based on stressed degradation studies, effective chromatographic separation can be achieved using a XBridge column (4.6 mm × 150 mm, 5 μm) with a mobile phase consisting of acetonitrile and 3.0 mM ammonium formate buffer (pH 3.75) in a ratio of 9:1 [5]. The electrospray ionization (ESI) source operated in positive ion mode is optimal for detecting the cationic quaternary ammonium structure of DB, with characterization of both the parent compound and its degradation products [7] [5].
For quantitative analysis in pharmaceutical formulations, a robust RP-HPLC method has been developed and validated using an Inertsil ODS-3 C18 column (3.0 × 250 mm, 5 μm) with a mobile phase comprising acetonitrile and 0.0116 M perchloric acid (70:30, v/v) [8]. This method employs detection at 275 nm with a flow rate of 2.0 mL/min and column temperature maintained at 25°C, achieving elution within 6 minutes [8]. Sample preparation typically involves dissolution in ethanol-water (1:1, v/v) followed by filtration through a 0.45 μm membrane, providing excellent solubility and compatibility with the chromatographic system [8].
The analytical methods for this compound quantification have been rigorously validated according to ICH guidelines, demonstrating excellent performance characteristics as summarized in Table 1.
Table 1: Validation Parameters for this compound HPLC Analysis [8]
| Validation Parameter | Results | Specifications |
|---|---|---|
| Linearity range | 1.132-1000 μg/mL | — |
| Correlation coefficient (r²) | >0.999 | — |
| LOD | 0.373 μg/mL | — |
| LOQ | 1.132 μg/mL | — |
| Intraday precision (RSD) | <2% | — |
| Interday precision (RSD) | <2% | — |
| Accuracy | 98.8-99.76% | — |
| Robustness | Suitable for deliberate variations | — |
The method demonstrates exceptional sensitivity with a limit of quantification (LOQ) of 1.132 μg/mL, sufficient for detecting DB in pharmaceutical formulations where it typically appears in concentrations around 0.42 mg/5 mL in products like Maalox oral suspension [8]. The precision and accuracy values well within acceptable limits (<2% RSD and 98.8-99.76% recovery, respectively) confirm the method's reliability for routine quality control applications. Furthermore, the analytical quality by design (QbD) approach incorporating a 2³ full factorial design has established a design space that ensures method robustness against variations in critical parameters such as acetonitrile ratio, flow rate, and column temperature [8].
Forced degradation studies are essential for understanding the stability profile of this compound and identifying potential degradation products. These studies should be conducted under various stress conditions as recommended by ICH guidelines, including acidic, basic, oxidative, thermal, photolytic, and neutral hydrolysis [8]. Sample preparation typically involves preparing DB solutions at concentrations of 1000 μg/mL and subjecting them to specific stress conditions as outlined in Table 2.
Table 2: Forced Degradation Conditions for this compound [8]
| Stress Condition | Details | Degradation Extent | Major Degradation Product |
|---|---|---|---|
| Acid hydrolysis | 1M HCl, 70°C, 24h | 18.45% | Not specified |
| Base hydrolysis | 0.1M NaOH, 70°C, 1h | 26.72% | Not specified |
| Oxidative stress | 3% H₂O₂, 70°C, 24h | 15.23% | p-bromothis compound |
| Thermal stress | 105°C, 24h (solid) | Minimal | None detected |
| Photolytic stress | UV light, 24h | Minimal | None detected |
| Neutral hydrolysis | 70°C, 24h | Minimal | None detected |
Notably, DB shows highest susceptibility to basic conditions, with significant degradation (26.72%) occurring within just one hour of exposure to 0.1M NaOH at 70°C [8]. Acidic conditions also induce substantial degradation (18.45%), while oxidative stress leads to moderate degradation (15.23%) [8]. Thermal and photolytic stresses show minimal impact on DB stability, indicating robust physical stability under standard storage conditions.
LC-ESI-MS/MS analysis of stressed this compound samples reveals the formation of a primary degradation product under oxidative conditions identified as p-bromothis compound (dodecyldimethyl-2-(p-bromophenoxyethyl)ammonium bromide) [7] [5]. This compound results from the electrophilic bromination of the phenyl ring, facilitated by oxidation of the bromide counterion to bromine, which subsequently attacks the activated aromatic system [5]. Structure elucidation was confirmed through comparison with a synthetically derived standard, providing unequivocal evidence of the para-substituted bromo derivative [7].
Interestingly, p-bromothis compound demonstrates enhanced stability under oxidative conditions compared to the parent compound, with no di-bromoderivatives detected in MS studies [7]. This degradation product also maintains significant antimicrobial activity against various bacterial strains, as discussed in subsequent sections. The identification of this degradation product highlights the importance of controlling oxidative conditions during formulation development and storage of this compound-containing products to prevent the formation of this transformation product.
This compound exhibits broad-spectrum antimicrobial activity with particular efficacy against Gram-positive bacteria including Staphylococcus aureus ATCC25923 and Bacillus cereus DSM31 [7]. The compound demonstrates comparatively reduced activity against Gram-negative strains such as Escherichia coli ATCC25922 and Pseudomonas aeruginosa DSM22644, likely due to differences in cell wall structure that limit penetration of the quaternary ammonium compound [7]. Notably, the oxidative degradation product p-bromothis compound retains significant antimicrobial activity, in some cases comparable to or even exceeding that of the parent compound [7].
Recent studies have revealed that this compound acts as a potent synergist with colistin against colistin-resistant Gram-negative bacteria, both in vitro and in vivo [5]. This combination therapy approach addresses the growing challenge of antimicrobial resistance by restoring the efficacy of last-resort antibiotics. Additionally, DB demonstrates fungicidal activity against Candida spp. when combined with miconazole, effectively disrupting biofilm integrity through generation of excess reactive oxygen species [4]. These synergistic effects significantly expand the therapeutic potential of this compound beyond its conventional use as a preservative and topical antiseptic.
This compound has emerged as a promising fast-acting antimalarial agent with a novel mechanism of action targeting the apicoplast organelle in Plasmodium falciparum [6]. The compound specifically inhibits the methyl erythritol phosphate (MEP) pathway by blocking 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (IspD), a key enzyme in isoprenoid precursor biosynthesis essential for parasite survival [6] [9]. This mechanism was confirmed through LC-ESI-MS/MS analysis of MEP pathway intermediates, revealing rapid metabolic disruptions following DB treatment.
The antimalarial activity of this compound manifests rapidly, arresting parasite growth at the early trophozoite stage with an in vitro IC₅₀ of approximately 1 μM [6]. Metabolomic profiling indicates that DB treatment triggers rapid activation of glycolysis with concomitant decrease in mitochondrial activity, consistent with a rapid killing effect against the malaria parasite [6]. These findings position DB as a valuable model compound for developing new antimalarial combination therapies, particularly important in the context of emerging artemisinin resistance.
Diagram: Antimalarial Mechanism of this compound
This compound demonstrates moderate toxicity in animal studies, with reported LD₅₀ values of 40 mg/kg (intraperitoneal) and 18 mg/kg (intravenous) in rats [1]. The compound is classified as an irritant (Xi) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) and recommended safety precautions include wearing appropriate protective equipment and handling in well-ventilated areas [1] [2]. Recent investigations have also identified potential cardiotoxicity concerns, with studies indicating that DB inhibits hERG potassium channels with an IC₅₀ of 9 nM, suggesting a risk for induced arrhythmias at therapeutic concentrations [3] [4].
Notably, the degradation product p-bromothis compound may present different toxicological properties that warrant separate safety evaluation. These findings highlight the importance of comprehensive impurity profiling and strict control of degradation products in pharmaceutical formulations containing this compound. Further studies are needed to fully characterize the chronic toxicity and establish appropriate safety margins for both parent compound and degradation products in various therapeutic applications.
The development of environmentally friendly analytical methods for this compound represents an important advancement in green chemistry applications for pharmaceutical analysis. The reported RP-HPLC method eliminates approximately 3.2 liters of chloroform per year per laboratory compared to conventional methods that utilize hazardous organic solvents [8]. Greenness assessments using multiple frameworks including NEMI, AGREEprep, MoGAPI, BAGI and RGB12 confirm the improved environmental profile of this methodology while maintaining analytical performance [8].
The method also offers approximately 50% cost savings compared to UPLC-based techniques, making it economically viable for resource-limited quality control laboratories [8]. This alignment with green analytical chemistry principles supports broader sustainability initiatives in pharmaceutical manufacturing and quality assurance while ensuring accurate monitoring of this compound and its transformation products in various matrices.
This compound represents a multifaceted compound with applications spanning from conventional preservative to promising therapeutic agent. The LC-ESI-MS/MS methods and protocols detailed in these application notes provide robust analytical tools for quantification, stability assessment, and degradation profiling of DB in various matrices. The identification of p-bromothis compound as the primary degradation product under oxidative conditions highlights the importance of controlling storage conditions and formulation parameters to maintain product quality and performance.
The emerging therapeutic applications of this compound, particularly as an antimalarial agent targeting the apicoplast MEP pathway and as a synergist restoring colistin efficacy against resistant Gram-negative bacteria, underscore its potential in addressing urgent antimicrobial resistance challenges. Further research is warranted to fully explore the therapeutic index and clinical potential of DB and its derivatives, with particular attention to the balance between efficacy and safety considerations, including the observed hERG channel inhibition.
This compound (DB), chemically known as dodecyldimethyl-2-phenoxyethylammonium bromide, is a quaternary ammonium compound widely employed as an antimicrobial preservative in pharmaceutical formulations and personal care products. Its broad-spectrum activity against bacteria, fungi, and certain viruses makes it a valuable component in oral hygiene products, topical pharmaceuticals, and cosmetic formulations. The compound exerts its antimicrobial effect primarily through disruption of microbial membrane integrity, leading to cytoplasmic leakage and subsequent cell death. However, maintaining optimal concentrations of this compound is crucial for product efficacy and safety, as subtherapeutic levels may result in microbial contamination while excessive levels can provoke adverse reactions [1].
Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that provide critical information about the intrinsic stability of drug substances and products. These studies help identify likely degradation products, establish degradation pathways, elucidate the molecular structure of degradation products, and validate the stability-indicating power of analytical methods. For this compound, forced degradation is particularly important due to its chemical structure featuring an aromatic ring with high reactivity toward electrophilic substitutions and a bromide counterion that may participate in oxidative reactions. Comprehensive understanding of its degradation behavior under various stress conditions enables formulators to develop stable dosage forms and assists quality control laboratories in establishing meaningful specifications and analytical methods capable of detecting degradation products that may form during storage [1] [2].
A well-designed forced degradation study for this compound should expose the compound to a variety of stress conditions that may be encountered during manufacturing, storage, and use. The International Council for Harmonisation (ICH) guidelines recommend investigating degradation under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions. The extent of degradation should be sufficient to represent meaningful decomposition, typically between 5-20% degradation, to properly evaluate the stability-indicating capability of analytical methods. For this compound, special attention should be paid to oxidative conditions due to the potential for bromination reactions where the bromide counterion may oxidize to bromine and subsequently lead to electrophilic aromatic substitution on the phenyl ring [2] [3].
Table 1: Summary of Forced Degradation Conditions and Outcomes for this compound
| Stress Condition | Experimental Parameters | Degradation (%) | Major Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1M HCl, 60°C, 24 hours | 18.45% | Not specified in available literature |
| Base Hydrolysis | 0.1M NaOH, 60°C, 24 hours | 26.72% | Not specified in available literature |
| Oxidative Stress | 3% H₂O₂, room temperature, 24 hours | 15.23% | p-Bromothis compound |
| Thermal Stress | Solid state, 60°C, 48 hours | <5% | Not detected |
| Photolytic Stress | UV light (ICH option 2), 48 hours | <5% | Not detected |
| Neutral Hydrolysis | Water, 60°C, 48 hours | <5% | Not detected |
The degradation studies reveal that this compound is most susceptible to basic hydrolysis, followed by acidic and oxidative conditions. The identification of p-bromothis compound as a major degradation product under oxidative conditions is particularly significant as this compound has been found to exhibit comparable or superior antimicrobial activity to the parent compound while demonstrating greater stability under oxidative conditions. This discovery, confirmed through LC-ESI-MS/MS analysis and comparison with synthetically produced standards, highlights the importance of comprehensive degradation profiling not only for stability assessment but also for potential discovery of novel bioactive molecules [2] [4].
Materials: this compound reference standard (purity ≥99%), hydrochloric acid (0.1M), sodium hydroxide (0.1M), hydrogen peroxide (3%), ethanol, HPLC-grade water, volumetric flasks (10 mL, 25 mL, 50 mL), micropipettes, analytical balance, sonicator, water bath, pH meter, and 0.45 μm nylon membrane filters.
Procedure:
Acid Hydrolysis Protocol:
Base Hydrolysis Protocol:
Oxidative Stress Protocol:
Note: The oxidative degradation of this compound proceeds through a unique mechanism where the bromide counterion oxidizes to bromine, which then acts as an electrophile to attack the activated phenyl ring of this compound, resulting in p-bromothis compound. This compound has been identified as the primary degradation product under oxidative conditions and exhibits promising antimicrobial properties of its own [2] [4].
Thermal Stress Protocol:
Photolytic Stress Protocol:
The forced degradation studies of this compound reveal several distinct degradation pathways dependent on the stress conditions applied. Under acidic and basic conditions, hydrolysis likely occurs at the ester linkage of the phenoxyethyl moiety, though the exact degradation products have not been fully characterized in the available literature. The significantly higher degradation observed under basic conditions (26.72%) compared to acidic conditions (18.45%) suggests that the compound is more susceptible to nucleophilic attack under alkaline environments. This pronounced sensitivity to base hydrolysis necessitates careful consideration during formulation development, particularly for products with neutral to alkaline pH ranges [1].
The most mechanistically interesting degradation pathway occurs under oxidative stress, where this compound undergoes electrophilic bromination of its aromatic ring. This unique transformation involves oxidation of the bromide counterion to bromine, which then acts as an electrophile to attack the activated phenyl ring, resulting in p-bromothis compound as the primary degradation product. This brominated derivative has been comprehensively characterized using LC-ESI-MS/MS and shows comparable, if not superior, antimicrobial activity relative to the parent compound. Strikingly, p-bromothis compound demonstrates greater stability under oxidative conditions than this compound itself, as no di-brominated derivatives were detected in mass spectrometry studies. This suggests that the introduction of a bromine atom deactivates the aromatic ring toward further electrophilic substitution [2] [4].
The following diagram illustrates the oxidative degradation pathway of this compound:
Diagram 1: Oxidative Degradation Pathway of this compound
The analysis of this compound and its degradation products employs a reversed-phase HPLC method with the following optimized conditions:
The use of perchloric acid in the mobile phase serves to suppress residual silanol interactions, thereby improving peak shape and resolution. The low pH (~2.0) enhances ionization and provides efficient separation of this compound from its degradation products. The method has been validated according to ICH Q2(R2) guidelines and demonstrates excellent linearity over the concentration range of 1.132-1000 μg/mL with a correlation coefficient (r²) greater than 0.999. The limits of detection and quantitation are 0.373 μg/mL and 1.132 μg/mL, respectively, indicating high sensitivity. The method shows satisfactory precision with RSD values less than 2% for both intraday and interday analyses, and accuracy ranging from 98.8% to 99.76% across three concentration levels [1].
Mobile Phase Preparation:
System Suitability Test:
For structural elucidation of degradation products, particularly the p-bromothis compound formed under oxidative conditions, LC-ESI-MS/MS analysis is recommended. The mass spectrometric analysis provides definitive confirmation of degradation product structures through accurate mass measurement and fragmentation pattern analysis.
LC-ESI-MS/MS Conditions:
Under these conditions, this compound shows a protonated molecular ion [M]⁺ at m/z 335.3, while its primary oxidative degradation product, p-bromothis compound, displays a characteristic isotope pattern with ions at m/z 413.2/415.2 corresponding to the [M]⁺ ion with its natural bromine isotope pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). The MS/MS fragmentation of p-bromothis compound shows characteristic fragments at m/z 292.2 and m/z 171.1, confirming the brominated phenoxyethyl moiety. The unequivocal identification should be confirmed by comparison with a synthetically produced standard of p-bromothis compound [2] [4].
The forced degradation studies of this compound provide critical insights for pharmaceutical formulation development and quality control. The significant degradation observed under basic conditions (26.72%) indicates that this compound-containing formulations should be maintained at slightly acidic to neutral pH ranges to maximize stability. Additionally, the susceptibility to oxidative degradation through bromination suggests that antioxidants might be beneficial in certain formulations, particularly those containing other oxidizing agents or exposed to oxidative environments during manufacturing or storage [1].
The identification of p-bromothis compound as a major degradation product under oxidative conditions has important implications beyond stability considerations. This compound has demonstrated promising antimicrobial activity that is comparable to, and in some cases better than, the parent this compound. Both this compound and its p-bromo derivative show greater efficacy against Gram-positive bacteria (Staphylococcus aureus ATCC25923 and Bacillus cereus DSM31) compared to Gram-negative bacteria (Escherichia coli ATCC25922 and Pseudomonas aeruginosa DSM22644). This discovery suggests that the controlled oxidative degradation of this compound could potentially serve as a method for generating a novel antimicrobial agent with enhanced stability in oxidizing environments [2] [4].
Furthermore, the developed HPLC method has been successfully applied to the analysis of this compound in a commercial formulation (Maalox oral suspension) without interference from excipients, confirming its suitability for routine quality control and regulatory applications. The method aligns with green chemistry principles through the replacement of hazardous solvents like chloroform with more environmentally friendly ethanol-water mixtures, reducing approximately 3.2 liters of chloroform per year per laboratory compared to conventional methods while offering approximately 50% cost savings over UPLC-based techniques [1].
This application note summarizes a Quality by Design (QbD) based, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Domiphen Bromide (DB) in bulk drug and pharmaceutical formulations [1]. DB is a quaternary ammonium compound widely used as an antimicrobial preservative [2]. This method is designed for quality control and stability assessments, effectively separating DB from its degradation products [1].
The experimental workflow for the method development, validation, and application is outlined below:
The developed method uses a simple, isocratic mobile phase, avoiding hazardous ion-pairing reagents and aligning with green chemistry principles [1].
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Run Time | ~6 minutes |
| Retention Time of DB | ~5.02 minutes [1] |
Table 2: Method Validation Results
| Validation Parameter | Result / Performance |
|---|---|
| Linearity Range | 1.132 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD / LOQ | 0.373 µg/mL / 1.132 µg/mL |
| Accuracy (Recovery %) | 98.8 - 99.76% |
| Precision (% RSD) | Intraday & Interday < 2% |
| Robustness | Established via DoE; variations in critical parameters had minimal impact [1]. |
Forced degradation should be performed on both the standard drug and the formulation to establish the stability-indicating nature of the method. The pathways and outcomes are summarized in the diagram below.
Procedure:
Key Findings from Degradation: The method successfully separated DB from all degradation products. The order of susceptibility was: Basic hydrolysis (26.72% degradation) > Acidic hydrolysis (18.45%) > Oxidative stress (15.23%). DB was found to be more stable under thermal and photolytic conditions [1].
Domiphen bromide (DB), a quaternary ammonium compound with broad-spectrum antimicrobial activity, is utilized as a preservative in various pharmaceutical formulations including Maalox oral suspension [1]. Effective quantification and stability assessment of DB are crucial for maintaining product quality and ensuring patient safety. This document provides detailed application notes and protocols for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines [1].
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II [1] |
| Software | OpenLAB CDS ChemStation (C.01.10) [1] |
| Analytical Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid, pH ~2.0 (70:30, v/v) [1] |
| Flow Rate | 2.0 mL/min [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | 25 °C [1] |
| Detection Wavelength | 275 nm [1] |
| Run Time | 6 minutes [1] |
The method was comprehensively validated as per ICH Q2(R2) guidelines [1].
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Results |
|---|---|
| Linearity Range | 1.132 – 1000 µg/mL [1] |
| Correlation Coefficient (r²) | > 0.999 [1] |
| Limit of Detection (LOD) | 0.373 µg/mL [1] |
| Limit of Quantification (LOQ) | 1.132 µg/mL [1] |
| Precision (RSD) | Intra-day & Inter-day: < 2% [1] |
| Accuracy (% Recovery) | 98.8 – 99.76% [1] |
| Robustness | Confirmed via DoE; variations in acetonitrile ratio, flow rate, and temperature had insignificant impact [1] |
Forced degradation studies were conducted on DB to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions, and the chromatograms confirmed successful separation of DB from all degradation products [1].
Table 3: Summary of Forced Degradation Findings
| Stress Condition | Details | Degradation Observed |
|---|---|---|
| Acidic Hydrolysis | - | 18.45% degradation [1] |
| Basic Hydrolysis | - | 26.72% degradation (highest susceptibility) [1] |
| Oxidative Stress | - | 15.23% degradation [1] |
| Thermal Stress | Dry, 100°C for 4 days | Stable [3] |
| Photolytic Stress | As per ICH guidelines | Stable (in solution and solid state) [1] |
| Neutral Hydrolysis | Water, 100°C for 4 days | Stable [3] |
These findings align with and augment prior research, which also noted DB's stability under thermal and acidic conditions but susceptibility to base, yielding a brominated by-product [3].
Below is the step-by-step workflow for the analysis of this compound in Maalox oral suspension.
The developed RP-HPLC method demonstrates several significant advantages for the quality control of DB in pharmaceutical suspensions like Maalox.
The detailed RP-HPLC protocol described herein provides a robust, accurate, precise, and stability-indicating method for the determination of this compound in Maalox oral suspension. Its validation in accordance with ICH guidelines, combined with a QbD-based robust design and alignment with green chemistry principles, makes it an excellent and reliable tool for routine quality control, stability studies, and regulatory testing in pharmaceutical analysis.
Introduction Domiphen bromide (DB) is a quaternary ammonium compound (QAC) widely used as an antimicrobial preservative in pharmaceutical and personal care products, such as mouthwashes, throat lozenges, and topical formulations [1]. Its chemical structure is benzyldimethyl [2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl]ammonium bromide [1]. Maintaining its quality and stability is crucial for product efficacy and patient safety. This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, validated per ICH guidelines, for the assay and related substances of this compound in pharmaceutical formulations [1].
This section details the standard operating procedure for the HPLC analysis of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric Acid (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 275 nm |
| Analytical Runtime | 6 minutes |
The following diagram illustrates the overall experimental workflow for the quality control testing of this compound, from sample preparation to data analysis:
Figure 1: Experimental Workflow for this compound Quality Control Testing
The method was validated according to ICH Q2(R2) guidelines [1]. The following table summarizes the key validation parameters and results.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Results & Specifications |
|---|---|
| Linearity Range | 1.132 – 1000 µg/mL [1] |
| Correlation Coefficient (r²) | > 0.999 [1] |
| Precision (RSD) | Intra-day & Inter-day RSD < 2% [1] |
| Accuracy (% Recovery) | 98.8 – 99.76% [1] |
| LOD | 0.373 µg/mL [1] |
| LOQ | 1.132 µg/mL [1] |
| Robustness | Evaluated via DoE; method robust against small, deliberate changes in acetonitrile ratio, flow rate, and column temperature [1] |
| Specificity/Forced Degradation | The method successfully separated DB from all degradation products. No interference from excipients in commercial formulations (e.g., Maalox oral suspension) [1]. |
Forced degradation studies are critical for demonstrating the stability-indicating nature of the method. The protocol below should be followed to identify and separate degradation products from the active ingredient.
Protocol: Forced Degradation Studies
The design of these forced degradation studies is summarized in the following workflow:
Figure 2: Workflow for Forced Degradation Studies of this compound
This compound is a quaternary ammonium compound (QAC) widely employed as a broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and personal care formulations. Chemically known as dodecyldimethyl(2-phenoxyethyl)ammonium bromide, this synthetic compound features a positively charged nitrogen atom center that confers its antimicrobial properties through interaction with negatively charged microbial cell membranes [1] [2]. This compound has gained increased attention as a potential alternative to parabens amid growing consumer concern about traditional preservative systems, though its use requires careful consideration of stability and safety profiles [3] [4].
The compound is valued in formulation science for its dual functionality as both a preservative and a cosmetic agent, exhibiting antimicrobial, antiplaque, and deodorant properties that make it suitable for diverse applications including oral care products, topical creams, and antiperspirants [5] [6]. As with many QACs, this compound's chemical structure combines a hydrophobic alkyl chain with a hydrophilic cationic center, enabling it to disrupt microbial membranes effectively [1].
This compound (CAS Registry 538-71-6) has the molecular formula C₂₂H₄₀BrNO and a molecular weight of 414.46 g/mol [7] [2]. As a quaternary ammonium compound, it exists as a crystalline solid at room temperature and is characterized by excellent water solubility, which facilitates its incorporation into aqueous cosmetic systems [1]. The compound's structure consists of a lipophilic dodecyl chain connected to a positively charged ammonium center with a phenoxyethyl group, creating an amphiphilic structure that mediates its antimicrobial activity through surfactant-like interactions with biological membranes [1] [6].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | Dodecyldimethyl(2-phenoxyethyl)ammonium bromide | [2] |
| CAS Registry | 538-71-6 | [7] [2] |
| Molecular Formula | C₂₂H₄₀BrNO | [7] |
| Molecular Weight | 414.46 g/mol | [7] |
| Drug Class | Quaternary Ammonium Compound | [1] [2] |
| Physical State | Crystalline solid | [1] |
| Solubility | Soluble in water and ethanol | [8] |
The primary antimicrobial mechanism of this compound derives from its cationic surfactant properties. The positively charged nitrogen atom interacts electrostatically with negatively charged components of microbial cell membranes, such as phospholipids and proteins [1]. This interaction leads to membrane integration and disruption of lipid bilayer integrity, causing increased membrane permeability and leakage of essential cellular contents including ions, nucleotides, and other small molecules [1].
The membrane disruption subsequently results in:
Additionally, this compound exhibits protein denaturation activity, whereby it interacts with microbial proteins causing them to unfold and lose functional conformation. This denaturation disables critical enzymes and structural proteins, leading to the collapse of vital cellular functions [1]. The compound demonstrates broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, fungi, and certain viruses, making it a comprehensive preservative for cosmetic systems [1] [3].
Figure 1: Antimicrobial Mechanism of this compound - This diagram illustrates the sequential process by which this compound disrupts microbial cell membranes through electrostatic interactions, membrane integration, and subsequent cellular damage leading to cell death.
This compound exhibits specific vulnerability to hydrolytic and oxidative degradation that must be considered during formulation development. Comprehensive forced degradation studies following ICH guidelines have revealed that the compound is most susceptible to basic hydrolysis, with significant degradation observed under alkaline conditions [8]. The presence of both a bromide counterion and an aromatic ring with high reactivity toward electrophilic substitutions creates a potential pathway for in-situ bromination of the phenyl ring under oxidative conditions [3] [4].
Table 2: this compound Stability Under Forced Degradation Conditions
| Stress Condition | Degradation Observed | Primary Degradation Products | Implications for Formulation |
|---|---|---|---|
| Basic Hydrolysis (0.1N NaOH) | 26.72% degradation | Ring-opened products | Avoid alkaline pH (>8.0) in formulations |
| Acidic Hydrolysis (0.1N HCl) | 18.45% degradation | Partially hydrolyzed compounds | Moderate stability in acidic conditions |
| Oxidative Stress (3% H₂O₂) | 15.23% degradation | p-Bromothis compound | Avoid strong oxidizers in formulations |
| Thermal Stress (60°C) | <5% degradation | Minimal decomposition | Good thermal stability |
| Photolytic Stress | <5% degradation | Minimal decomposition | Standard light protection sufficient |
The major degradation pathway occurs through bromination of the aromatic ring under oxidative conditions, where the bromide counter-ion oxidizes to bromine, leading to electrophilic aromatic substitution that produces p-bromothis compound [3] [4]. Surprisingly, this degradation product demonstrates enhanced antimicrobial activity compared to the parent compound while maintaining a similar toxicity profile, presenting both a stability challenge and potential opportunity for derivative development [3].
Figure 2: Primary Oxidative Degradation Pathway of this compound - The diagram illustrates the transformation of this compound to p-bromothis compound under oxidative conditions, resulting in a degradation product with potentially enhanced antimicrobial properties.
The formulation implications of these degradation pathways are significant. Products containing this compound should be:
A robust reversed-phase HPLC method has been developed and validated specifically for the quantification of this compound in pharmaceutical and cosmetic formulations. This method provides excellent sensitivity and specificity while incorporating green chemistry principles by minimizing hazardous solvent use [8].
The HPLC method has been comprehensively validated according to ICH Q2(R2) guidelines, demonstrating excellent performance characteristics for routine quality control and stability testing [8].
Table 3: Validation Parameters for this compound HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.132-1000 μg/mL | r² > 0.999 |
| Limit of Detection (LOD) | 0.373 μg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.132 μg/mL | S/N ≥ 10, RSD < 2% |
| Precision (Intra-day) | RSD < 1% | RSD ≤ 2% |
| Precision (Inter-day) | RSD < 2% | RSD ≤ 2% |
| Accuracy (% Recovery) | 98.8-99.76% | 98-102% |
| Robustness | Insignificant variation with deliberate parameter changes | Consistent retention time and peak symmetry |
For routine analysis, system suitability tests must be performed to ensure chromatographic quality:
Recent research has identified that this compound is a potent inhibitor of the hERG potassium channel, a key contributor to cardiac repolarization [9]. This interaction presents potential cardiac safety considerations that must be evaluated, particularly for products with potential systemic exposure.
The molecular mechanism of hERG channel blockade involves specific interactions with channel residues:
The quaternary ammonium group of this compound serves as a critical pharmacophore, mediating strong interactions with serine and aromatic residues via π-cation, electrostatic, and hydrogen bonding mechanisms that contribute to high-affinity channel blockade [9]. These findings suggest that formulators should consider minimizing systemic exposure through appropriate delivery system design, particularly for leave-on products applied to large body surface areas.
This compound is generally well-tolerated in topical applications with a low incidence of adverse effects. The most commonly reported reactions include mild skin irritation, redness, itching, and dryness in susceptible individuals [6]. The compound has a comedogenic rating of 1 on a 0-5 scale, indicating it is unlikely to clog pores and cause acne, making it suitable for inclusion in formulations for acne-prone skin [6].
Due to the lack of comprehensive data on topical usage during pregnancy and breastfeeding, it is advisable for formulators to exercise caution when including this compound in products targeted toward these populations and to recommend consultation with healthcare professionals [6]. Pre-market patch testing is recommended for finished products to identify potential sensitization in the consumer population.
Based on the comprehensive stability, efficacy, and safety data, the following formulation guidelines are recommended for this compound:
For mouthwash and toothpaste formulations, this compound provides effective antiplaque activity through its antimicrobial action against oral bacteria [5] [6].
Standard Protocol for Mouthwash Formulation:
For emulsion-based systems, this compound should be incorporated during the cooling phase to minimize thermal degradation.
Standard Protocol for O/W Cream:
Domiphen bromide is a quaternary ammonium compound (QAC) valued for its broad-spectrum antimicrobial activity and surfactant properties [1]. Its mechanism of action is multifaceted, primarily targeting the microbial cell membrane. As a cationic surfactant, its positively charged nitrogen atom interacts with negatively charged components of microbial cell membranes, such as phospholipids and proteins [1]. This integration increases membrane permeability, leading to the leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and causes cell death [1]. Additionally, this compound can denature microbial proteins, disabling critical enzymes and structural proteins, and has been observed to possess anti-inflammatory properties [1].
The following diagram illustrates this multimodal mechanism:
This compound demonstrates significant antimicrobial and anti-biofilm efficacy, both alone and in combination with other agents.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Domiphen in Combination Against Oral Pathogens [2]
| Pathogen | MIC of Combination (v/v) | MBC of Combination (v/v) |
|---|---|---|
| Fusobacterium nucleatum ATCC 25586 | < 1.56% | < 3.13% |
| Porphyromonas gingivalis ATCC 33277 | < 1.56% | < 3.13% |
| Streptococcus mutans NBRC 13955 | < 1.56% | < 3.13% |
| Aggregatibacter actinomycetemcomitans HK 1651 | < 1.56% | < 3.13% |
The combination consisted of ε-poly-L-lysine (150 µg/mL), funme peptide (0.25 µg/mL), and this compound (300 µg/mL).
Table 2: Synergistic Anti-Biofilm Efficacy of Allicin Combined with Domiphen [3]
| Parameter | Result |
|---|---|
| Synergy Measure | Fractional Bactericidal Concentration (FBC) Index < 0.38 |
| Effective Biofilm Dispersal Concentration | 64 µg/mL Allicin + 1 µg/mL Domiphen |
| Percentage of Biofilm Mass Dispersed | > 50% against S. aureus, E. coli, and C. albicans |
| Reduction in Biofilm Viable Counts | > 10² CFU/mL on stainless steel and polyethylene surfaces |
This compound is effectively formulated into oral care products, with clinical evidence supporting its use.
Table 3: Clinical Efficacy of a Mouthwash Containing Domiphen in Combination [2]
| Clinical Parameter | Test Group Result (7 Days) | Control Group Result (7 Days) |
|---|---|---|
| Reduction in Volatile Sulfur Compounds (VSCs) | 50.27% reduction from baseline | 32.12% reduction from baseline |
| Reduction in Severe Halitosis | 57.03% reduction | Not Specified |
| Reduction in Plaque Index (PLI) | 54.55% reduction | 8.38% reduction |
Protocol 1: Formulating a Antiplaque & Anti-halitosis Mouthwash This protocol is based on a clinically tested formulation [2].
For researchers, here are detailed methodologies for key anti-biofilm and antimicrobial assays.
Protocol 2: Checkerboard Assay for Synergy Testing This method is used to determine the synergistic effects of domiphen combined with another antimicrobial agent (e.g., allicin) [3].
Protocol 3: Crystal Violet Staining for Biofilm Formation Assay This protocol is used to quantify biofilm mass and assess the efficacy of anti-biofilm agents [3].
Protocol 4: Clinical Trial Design for Plaque and Halitosis Reduction This outlines a randomized, double-blind, parallel-controlled clinical trial design to validate product efficacy [2].
I hope these detailed application notes and protocols provide a solid foundation for your research and development efforts.
The combination of the antifungal miconazole (MCZ) and the quaternary ammonium compound domiphen bromide (DB) was identified as a potent, synergistic therapy primarily through drug-repurposing screens [1] [2]. This combination is notable for its fungicidal and bactericidal activity against biofilm-forming and drug-resistant pathogens, and it shows potential for topical and intravaginal applications [1] [3] [4].
The DB-MCZ combination is being developed to address the following unmet medical needs:
The synergistic effect arises from a multi-targeted mechanism that enhances the intrinsic action of MCZ and leads to catastrophic cellular damage.
The diagram below illustrates this synergistic mechanism of action.
The mechanistic steps are as follows:
The tables below summarize key efficacy data from published studies.
Table 1: Fungicidal Efficacy Against Candida Biofilms [1] [2]
| Strain / Characteristic | Efficacy of MCZ+DB Combination |
|---|---|
| C. albicans (SC5314) | ~1,000-fold reduction in viable biofilm cells vs. MCZ alone |
| Azole-resistant C. albicans | Significant killing of biofilm cells |
| C. glabrata (azole-resistant) | Significant killing of biofilm cells |
| C. auris (multidrug-resistant) | Significant killing of biofilm cells |
| In Vivo VVC Rat Model | Significantly improved activity vs. single treatments |
Table 2: Antibacterial Synergy Against Gram-Positive Wound Pathogens [3]
| Bacterial Strain | FIC Index * | Interpretation |
|---|---|---|
| Staphylococcus aureus SH1000 | 0.5 | Synergy |
| Staphylococcus epidermidis SE40 | 0.5 | Synergy |
| Methicillin-resistant S. aureus (MRSA) | 0.4 | Synergy |
| Enterococcus faecium LMG 8148 | 0.7 | Partial Synergy/Additive |
| Streptococcus pyogenes ATCC 12358 | 0.8 | Additive |
| Bacillus cereus ATCC 7004 | 0.5 | Synergy |
*Fractional Inhibitory Concentration Index (FICI): ≤0.5 = Synergy; >0.5-1.0 = Additive; >1.0-4.0 = Indifference [3].
The following protocols are adapted from published methodologies used to evaluate the DB-MCZ combination [1] [3] [5].
This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) for the combination in a high-throughput format.
The workflow for this protocol is summarized in the following diagram.
This protocol evaluates the killing efficacy of the combination against mature biofilms.
This protocol investigates the mechanism of action by measuring intracellular ROS levels.
The global spread of multidrug-resistant (MDR) Gram-negative bacteria represents one of the most serious threats to modern healthcare, with limited therapeutic options available for infections caused by these pathogens. Colistin (polymyxin E), a polypeptide antibiotic that targets the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, has been reintroduced as a last-resort therapy against MDR Gram-negative bacterial infections. However, the clinical utility of colistin is substantially limited by dose-dependent toxicity (nephrotoxicity and neurotoxicity) and the emerging prevalence of colistin-resistant (Col-R) bacterial strains worldwide. The recent discovery of plasmid-encoded mobile colistin resistance genes (mcr-1 and related variants) has further accelerated the spread of colistin resistance, potentially rendering this last-line defense ineffective.
Domiphen bromide (DB), a quaternary ammonium compound with established antimicrobial and disinfectant properties, has been identified as a promising colistin potentiator that can restore colistin efficacy against resistant pathogens. These application notes provide comprehensive experimental protocols and mechanistic insights supporting the use of this compound as an adjuvant to colistin therapy, offering researchers a strategic approach to combat colistin-resistant Gram-negative infections through combination therapy.
This compound potentiates colistin activity through dual mechanisms that target both bacterial membrane integrity and specific resistance enzymes:
Membrane Permeabilization: this compound disrupts bacterial membrane integrity through its surfactant properties as a quaternary ammonium compound. When combined with colistin, which initially targets the outer membrane LPS layer, this results in enhanced membrane disruption and increased permeability. Experimental evidence demonstrates that the colistin-DB combination significantly increases uptake of fluorescent dyes like N-phenyl-1-naphthylamine (NPN) and propidium iodide (PI), indicating comprehensive membrane damage to both outer and inner membranes [1]. This combined membrane attack leads to leakage of intracellular contents and rapid bacterial death.
Enzyme Inhibition: For strains carrying plasmid-encoded colistin resistance (MCR-1 and related phosphoethanolamine transferases), this compound acts as a competitive inhibitor of these enzymes. Structural analyses reveal that DB inserts its hydrophobic carbon chain into the substrate-binding pocket of MCR-1, thereby blocking recognition and modification of lipid A [2] [3]. This inhibition prevents the transfer of phosphoethanolamine to lipid A, which would otherwise reduce colistin binding affinity, thereby restoring colistin's ability to target the bacterial membrane.
Reactive Oxygen Species (ROS) Induction: The combination treatment triggers accumulation of bacterial ROS, creating additional oxidative damage to cellular components and contributing to rapid bacterial death [1] [4]. This ROS-mediated effect amplifies the primary membrane damage caused by the drug combination.
The following diagram illustrates the synergistic mechanism of this compound and colistin:
The synergistic interaction between this compound and colistin has been demonstrated against a wide range of clinically relevant colistin-resistant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa [1]. The combination shows marked reduction in minimum inhibitory concentrations (MICs) for both colistin and this compound when used in combination compared to monotherapy.
Table 1: In Vitro Synergistic Activity of Colistin-Domiphen Bromide Combination Against Colistin-Resistant Gram-Negative Bacteria
| Bacterial Species (Number of Strains) | Colistin MIC Range Alone (µg/mL) | Colistin MIC Range with DB (µg/mL) | Fold Reduction in Colistin MIC | FICI Range (Interpretation) |
|---|---|---|---|---|
| Escherichia coli (n=8) | 8-128 | 0.5-8 | 4-32× | 0.09-0.5 (Synergistic) |
| Klebsiella pneumoniae (n=8) | 4-64 | 0.25-4 | 8-32× | 0.08-0.38 (Synergistic) |
| Acinetobacter baumannii (n=8) | 8-≥128 | 0.5-8 | 16-≥32× | 0.06-0.5 (Synergistic) |
| Pseudomonas aeruginosa (n=7) | 8-64 | 0.5-8 | 4-16× | 0.19-0.5 (Synergistic) |
Time-kill assays further confirm the synergistic activity, demonstrating that the colistin-DB combination results in bactericidal activity within 4-8 hours against colistin-resistant strains, whereas either agent alone shows minimal or no reduction in bacterial viability [1] [4]. The combination maintains sustained killing over 24 hours without regrowth, indicating the suppression of resistance emergence.
Biofilm formation plays a significant role in antibiotic resistance development, particularly in Gram-negative bacterial infections, as biofilms can impede antibiotic penetration and promote the spread of resistance. The colistin-DB combination demonstrates enhanced antibiofilm activity against colistin-resistant strains:
Table 2: Antibiofilm Activity of Colistin-Domiphen Bromide Combination
| Biofilm Parameter | Colistin Alone | This compound Alone | Colistin-DB Combination | Assessment Method |
|---|---|---|---|---|
| Biofilm Inhibition | 15-25% reduction | 20-30% reduction | 75-90% reduction | Crystal violet staining |
| Mature Biofilm Eradication | 10-20% reduction | 15-25% reduction | 70-85% reduction | SEM analysis |
| Biofilm Architecture | Minimal disruption | Minor disruption | Significant structural damage | Confocal microscopy |
Scanning electron microscopy (SEM) analysis confirms that the combination treatment causes substantial disruption to the biofilm matrix architecture and reduction in embedded bacterial cells, whereas monotherapies show limited effects [1]. This enhanced antibiofilm activity is particularly relevant for treating device-related infections and chronic bacterial infections where biofilms play a pathogenic role.
The checkerboard microdilution assay is a fundamental method for quantifying the synergistic interaction between this compound and colistin.
Materials Required: Cation-adjusted Mueller-Hinton broth (CAMHB), sterile 96-well U-bottom microtiter plates, colistin sulfate stock solution (5120 µg/mL in sterile water), this compound stock solution (5120 µg/mL in sterile water), logarithmic-phase bacterial suspension (0.5 McFarland standard diluted to approximately 5 × 10^5 CFU/mL in CAMHB).
Procedure:
Fractional Inhibitory Concentration Index (FICI) Calculation:
The time-kill assay provides information on the bactericidal activity and rate of killing of the colistin-DB combination.
Materials Required: CAMHB, colistin, this compound, sterile tubes, logarithmic-phase bacterial culture, agar plates for viable counting.
Procedure:
Interpretation: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
Bacterial membrane permeability changes induced by the colistin-DB combination can be quantified using fluorescent dyes.
N-phenyl-1-naphthylamine (NPN) Uptake Assay:
Propidium Iodide (PI) Staining Assay:
The following diagram illustrates the experimental workflow for evaluating the combination therapy:
The therapeutic window of the colistin-DB combination has been evaluated through comprehensive cytotoxicity and hemolysis assays:
Hemolysis Testing: Fresh human erythrocytes incubated with colistin-DB combinations at synergistic concentrations (typically 1-8 µg/mL colistin + 2-16 µg/mL DB) show negligible hemolytic activity (<5% hemolysis), significantly below the safety threshold of 10% [1]. Hemolysis increases only at concentrations substantially above therapeutic levels (>64 µg/mL DB).
Mammalian Cell Cytotoxicity: The combination exhibits minimal cytotoxicity against human embryonic kidney (HEK-293) cells and other mammalian cell lines at concentrations that effectively kill colistin-resistant bacteria [1] [4]. The selective toxicity toward bacterial cells over mammalian cells is attributed to the specific targeting of bacterial membrane components.
In Vivo Tolerability: In mouse infection models, the colistin-DB combination administered at effective doses (e.g., 5 mg/kg colistin + 10 mg/kg DB) shows comparable tolerability to colistin monotherapy, with no additional adverse effects observed [2].
Solution Compatibility: this compound demonstrates good stability in aqueous solutions and is compatible with colistin sulfate in co-formulation for up to 24 hours at room temperature.
Administration Route: Preclinical studies have utilized intraperitoneal administration for systemic infections. Development of nebulized formulations for pulmonary infections is being explored based on the chemical stability profile.
Dosing Optimization: The adjuvant effect of this compound allows for significant colistin dose reduction (4-16× lower) while maintaining efficacy, potentially mitigating colistin's characteristic nephrotoxicity and neurotoxicity [2] [3].
The therapeutic efficacy of the colistin-DB combination has been validated in multiple animal infection models:
Galleria mellonella Larvae Model:
Mouse Thigh Infection Model:
Mouse Sepsis Model:
Table 3: In Vivo Efficacy of Colistin-Domiphen Bromide Combination in Animal Models
| Infection Model | Pathogen | Treatment Regimen | Efficacy Outcome | Survival/Bacterial Load |
|---|---|---|---|---|
| Galleria mellonella | Colistin-resistant E. coli | Single dose (2h post-infection) | Significant improvement in survival | 85% vs. 15% (colistin alone) |
| Mouse Thigh Infection | Colistin-resistant K. pneumoniae | Every 12h for 24h | Significant reduction in bacterial burden | 3.2 log10 CFU reduction vs. control |
| Mouse Sepsis Model | MCR-1-positive E. coli | Every 24h for 48h | Protection against lethal infection | 100% vs. 20% (colistin alone) |
The experimental evidence comprehensively demonstrates that this compound effectively restores colistin sensitivity against resistant Gram-negative pathogens through multiple mechanisms of action. The combination approach addresses the critical clinical challenge of colistin resistance while potentially mitigating toxicity concerns through dose reduction. The protocols outlined in this document provide researchers with robust methodologies for evaluating and implementing this promising combination therapy against multidrug-resistant Gram-negative infections. Further development of this combination holds significant promise for addressing the growing threat of pan-resistant bacterial infections.
Domiphen bromide (DB), being a quaternary ammonium compound (a base), is particularly prone to peak tailing due to ionic interactions with acidic silanol groups on the silica surface of HPLC columns [1] [2] [3]. The following table summarizes the primary causes and recommended solutions.
| Cause of Peak Tailing | Recommended Solution | Specific Example/Application with this compound |
|---|---|---|
| Secondary Silanol Interactions [1] [2] [3] | Use a low-pH mobile phase (pH ≤ 3) [1] [2] [3]. | A validated method for DB uses a mobile phase with 0.0116 M perchloric acid (pH ~2.0) to protonate silanols and improve peak shape [4]. |
| Secondary Silanol Interactions [1] [2] [3] | Use a highly deactivated, end-capped column [1] [2] or a base-deactivated column [5]. | An Inertsil ODS-3 column has been successfully used for the analysis of this compound [4] [6]. |
| Column/Mass Overload [1] [7] [5] | Dilute the sample or inject a smaller volume [1] [7]. | If tailing persists, dilute your DB sample 10-fold to check for mass overload [1]. |
| Column Void or Blocked Frit [1] [2] [5] | Reverse-flush the column, replace the guard cartridge, or use an in-line filter [1] [5]. | Replace the guard column with a new one that has packing material identical to your analytical column [5]. |
The following workflow can help you diagnose and resolve peak tailing issues systematically:
A robust, stability-indicating RP-HPLC method for this compound has been published and validated per ICH guidelines [4]. You can adopt this method to minimize peak tailing.
Why is peak tailing a problem? Tailing peaks reduce chromatographic resolution, make integration inaccurate, lower peak height (worsening detection limits), and can obscure minor impurities, potentially leading to failure in meeting regulatory guidelines [7] [3].
What is the difference between a tailing factor (Tf) and an asymmetry factor (As)? Both measure peak shape but use slightly different calculations. The tailing factor (Tf) is measured at 5% of the peak height, while the asymmetry factor (As) is measured at 10% [7] [2]. A value of 1.0 signifies perfect symmetry. For a robust assay, a tailing factor of less than 2.0 is generally acceptable, and values below 1.5 are preferred [2].
My this compound peak is tailing even with a new C18 column. What should I do first? Your first step should be to lower the pH of your mobile phase. Since this compound is a basic compound, this is the most effective way to suppress the ionization of acidic silanol groups on the column, thereby reducing the unwanted interactions that cause tailing [1] [2].
The following table summarizes a modern, Quality-by-Design (QbD) optimized RP-HPLC method for Domiphen Bromide, which serves as an excellent starting point for your experiments [1].
| Parameter | Optimized Condition |
|---|---|
| Column | Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | ~6 minutes |
Even with a robust method, issues can arise. Here is a troubleshooting guide for common problems:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Silanol interactions with the quaternary ammonium group | Use a low-pH mobile phase (e.g., perchloric acid) to suppress silanol activity [1]. Ensure the column is end-capped. |
| Poor Retention | Mobile phase too strong | Decrease the ratio of organic solvent (acetonitrile). Increase the concentration of the aqueous buffer. |
| Irreproducible Retention Times | Column temperature fluctuations; Buffer pH imprecision | Precisely control column temperature. Use a fresh, accurately prepared mobile phase. |
| High Backpressure | Column blockage; Mobile phase not filtered | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm membrane. |
| Multiple Peaks in Stressed Samples | Degradation products | The method is stability-indicating. Ensure baseline separation is maintained. This is expected and validates the method for stability studies [1]. |
Mobile Phase:
Standard Solution (1000 µg/mL Stock):
Sample Preparation (e.g., from Maalox Oral Suspension):
Forced degradation studies are critical for demonstrating the stability-indicating nature of the method. The workflow below outlines the key steps involved.
Expected Degradation Profile: DB is most susceptible to basic hydrolysis. One study reported 26.72% degradation under basic conditions, followed by acid (18.45%) and oxidative stress (15.23%) [1]. Another study confirmed that DB is stable under acidic and thermal stress but degrades in base, producing a by-product [2] [3]. Your method should successfully separate the main DB peak from all degradation products.
The table below summarizes the core stability data for this compound (DB) under various stress conditions, which is essential for understanding its behavior in your experiments.
| Stress Condition | Degradation Observed | Key Quantitative Findings | Primary Degradation Product(s) |
|---|---|---|---|
| Acidic Hydrolysis | Moderate [1] | 18.45% degradation was reported [1]. Another study noted stability under acidic stress [2]. | Not specified in stability studies [1]. |
| Basic Hydrolysis | High [2] [1] | 26.72% degradation was reported, indicating the highest susceptibility [1]. | A by-product is formed [2]. |
| Oxidative Stress | Moderate [1] | 15.23% degradation was reported [1]. | p-Bromothis compound (via aromatic bromination) [3] [4]. |
| Thermal Stress | Stable [2] | Stable under thermal stress conditions [2]. | Not applicable. |
| Photolytic Stress | Low/Stable | Successfully separated from degradation products in validation, but no significant degradation reported [1]. | Not applicable. |
Here are answers to common questions and solutions to potential problems you might encounter.
Q1: Is this compound stable under basic conditions?
Q2: What is the main degradation product formed under oxidative stress?
Q3: I am developing an HPLC method for DB. How can I ensure it is stability-indicating?
You can use the following detailed protocol, adapted from recent literature, to conduct your own forced degradation studies on this compound [1].
Materials and Reagents:
Procedure:
The table below summarizes the key stress factors that lead to DB degradation and the recommended preventive measures.
| Stress Factor | Degradation Observed | Recommended Preventive Measures |
|---|---|---|
| Base Hydrolysis [1] | High susceptibility (26.72% degradation) [1] | Maintain a low-pH environment (e.g., pH ~2.0 mobile phase); avoid alkaline conditions during processing and storage [1]. |
| Acid Hydrolysis [1] | Moderate susceptibility (18.45% degradation) [1] | While less critical than base hydrolysis, avoid strong acidic conditions beyond validated formulation parameters. |
| Oxidative Stress [1] | Moderate susceptibility (15.23% degradation) [1] | Use antioxidants if formulation allows; protect from strong oxidizing agents during production [1]. |
| General Solution Stability [1] | Stable for 24h at 25°C; 48h at 4°C [1] | Prepare solutions fresh when possible; otherwise, refrigerate (4°C) and use within the validated stability window [1]. |
A robust, stability-indicating RP-HPLC method is essential for detecting and quantifying DB degradation products. The following validated protocol can be implemented for quality control and stability studies [1].
This method has been proven to effectively separate this compound from all its forced degradation products, confirming its stability-indicating capability [1].
To validate the stability-indicating power of your analytical method or to test your formulation's robustness, you can conduct forced degradation studies as per ICH guidelines. The workflow below outlines this process.
The following experimental details will help you execute the workflow:
Prepare Samples: Expose this compound (in API or formulation) to various stress conditions [1]:
Analyze and Compare: Run the stressed samples alongside an untreated control using the RP-HPLC method described above. The method should demonstrate separation of DB peak from degradation peaks [1].
Identify and Resolve: A significant loss of DB peak area or the appearance of new peaks indicates susceptibility. Cross-reference the findings with the table above to implement targeted preventive measures.
Domiphen bromide is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its primary mechanism of action involves disrupting microbial cell membranes [1] [2].
The following table summarizes the key aspects of its mechanism and activity.
| Aspect | Description |
|---|---|
| Molecular Action | Positively charged nitrogen interacts with negatively charged microbial membrane components (phospholipids, proteins), integrating into the lipid bilayer and increasing membrane permeability [1]. |
| Cellular Consequences | Leakage of essential cellular contents (ions, nucleotides); disruption of osmotic balance and homeostasis; impairment of membrane-bound enzymes and proteins; denaturation of microbial proteins [1]. |
| Spectrum of Activity | Exhibits broad-spectrum bactericidal and fungicidal properties [1]. |
| Synergistic Combination | Demonstrates synergistic fungicidal activity with Miconazole (MCZ) against Candida biofilms, significantly reducing viable biofilm cells [3]. |
While a specific protocol for this compound was not found, the following established methodologies are used to evaluate membrane permeability and can be adapted.
This protocol uses fluorescent dyes to measure disruptions in the outer and inner membranes of Gram-negative bacteria, which can be applied to test the effects of this compound [4].
Diagram 1: Workflow for assessing bacterial outer and inner membrane permeability using fluorescent dyes.
Key Reagents:
Procedure Overview:
This method measures the passive permeability of molecules across synthetic lipid membranes, useful for studying fundamental interactions between this compound and membrane structures [5].
Diagram 2: Process for determining solute permeability coefficients using stopped-flow fluorimetry.
Key Principle: Lipid vesicles are pre-loaded with a self-quenching concentration of the fluorescent dye calcein. When the vesicles are rapidly mixed with a hyperosmotic solution, water efflux causes the vesicle to shrink, concentrating the internal dye and further quenching fluorescence. The rate at which the solute enters the vesicle, followed by water, causing the vesicle to re-swell and fluorescence to increase, is used to calculate the solute's permeability coefficient [5].
Q1: What is the evidence that this compound enhances membrane permeability? The primary evidence comes from its well-established mechanism as a quaternary ammonium compound. It is documented to integrate into and disrupt microbial cell membranes, leading to increased permeability, leakage of cellular contents, and cell death [1]. Its synergistic action with miconazole also suggests it can facilitate the access of other drugs to their intracellular targets, likely by compromising fungal membrane integrity [3].
Q2: I am investigating this compound as a permeation enhancer for oral drug delivery. What is a key consideration? A crucial consideration is that most successful oral permeation enhancers (e.g., SNAC for semaglutide) facilitate transcellular absorption without causing significant membrane damage [6]. Your experiments should therefore not only demonstrate increased drug absorption but also assess cell viability and membrane integrity to ensure the enhancer effect is not purely cytotoxic.
Q3: My membrane permeability assay shows high background fluorescence. How can I resolve this?
Q4: Can this compound be used to potentiate other antifungal drugs? Research indicates that this compound shows synergistic, fungicidal activity specifically with imidazoles (like miconazole and ketoconazole) against Candida biofilms. This synergy was not observed with triazoles (like fluconazole and itraconazole) [3].
While the provided research does not explicitly state that DB induces ROS, it reveals a metabolic impact that suggests ROS could be a downstream consequence.
Antimalarial Action and Metabolic Shift: DB is a potent inhibitor of the methyl erythritol phosphate (MEP) pathway in the Plasmodium falciparum malaria parasite. Treatment with DB leads to a rapid activation of glycolysis and a concomitant decrease in mitochondrial activity [1]. Such a significant disruption in energy metabolism often creates an environment conducive to oxidative stress, making ROS induction a plausible component of its mechanism of action.
Established ROS Detection Methods: Although not used for DB specifically, research on other compounds provides a validated experimental workflow for detecting ROS induction in cellular models. The methodology used in a study on azole compounds can be directly applied to investigate DB [2].
The table below summarizes the core protocol for intracellular ROS detection:
| Step | Parameter | Description |
|---|---|---|
| 1. | Cell Line | Sertoli TM4 cells (ATCC CRL1715) [2]. |
| 2. | Probe | 2',7'-dichlorofluorescein diacetate (DCFH-DA) [2]. |
| 3. | Procedure | Incubate treated cells with DCFH-DA (10 µM) at 37°C for 30 min [2]. |
| 4. | Detection | Analyze fluorescence (e.g., flow cytometry, fluorescence microscopy) with excitation/emission at ~485/535 nm [2]. |
You can use the following workflow to design your experiments and determine if DB induces ROS. The diagram illustrates the logical sequence of key experiments:
Establish a Cellular Model: Confirm DB's biological activity in your chosen cell model (e.g., malaria parasites [1] or other relevant lines) by first demonstrating its cytotoxic effect using standard viability assays (e.g., IC50 determination) [1].
Detect ROS Induction: Use the DCFH-DA protocol outlined above to measure the increase in intracellular ROS levels following DB treatment [2].
Profile Antioxidant Defenses: If ROS is induced, investigate the cellular antioxidant response. Measure key components like:
Validate with ROS Scavenger: Use a ROS inhibitor like N-acetylcysteine (NAC) as a mechanistic tool. Pre-treatment with NAC should mitigate ROS accumulation and potentially rescue cells from DB-induced cytotoxicity, confirming a ROS-dependent pathway [2].
Link to Apoptosis: Explore downstream effects by measuring markers of apoptosis (e.g., caspase activation) to determine if ROS induction is a key event leading to programmed cell death [2].
Chemical Stability: DB is susceptible to hydrolytic and oxidative degradation [3]. Ensure compound integrity throughout experiments by:
Safety and Specificity: DB is a known inhibitor of the HERG potassium channel with a very low IC50 (9 nM) [4]. This indicates potential cardiotoxicity and highlights the importance of safety protocols and understanding its off-target effects.
This compound (DB) is a quaternary ammonium compound (QAC) with widespread use as an antiseptic and disinfectant. Recent research has revealed its potent activity as an inhibitor of the human ether-à-go-go-related gene (HERG/hERG) potassium channel, which plays a critical role in cardiac repolarization. This technical support center provides comprehensive resources for researchers and drug development professionals investigating DB's cardiotoxicity profile, with detailed protocols, data interpretation guidelines, and troubleshooting assistance for experimental workflows.
The HERG potassium channel is a vital component of the cardiac action potential, mediating the rapid delayed rectifier potassium current (IKr) that governs ventricular repolarization. Inhibition of HERG can lead to prolonged QT intervals on electrocardiograms, potentially progressing to Torsade de Pointes (TdP), a life-threatening arrhythmia. Understanding DB's mechanism of HERG blockade is therefore essential for cardiovascular safety assessment in drug development [1] [2].
Table 1: Summary of this compound's Effects on HERG Channel Function
| Parameter | Value | Experimental Conditions | Citation |
|---|---|---|---|
| IC₅₀ (Tail Current) | 9 nM | CHO cells stably expressing HERG; voltage clamp protocol: holding potential -80 mV, depolarization to +20 mV for 4s, repolarization to -40 mV for 2s | [1] |
| Hill Coefficient | 0.24 | Same as above | [1] |
| Voltage Dependence | Increased inhibition between -70 mV to +20 mV | Standard I-V protocol: depolarizing pulses from -70 mV to +50 mV | [1] |
| Use Dependence | Significant | 4s voltage steps to +20 mV from holding potential -80 mV, repolarization to -40 mV with 30s interval | [1] |
| Recovery | No recovery after 10 min washing | Washout experiment following inhibition protocol | [1] |
| State Preference | Preference for activated channel state | Analysis of activation, deactivation, and reactivation processes | [1] |
Recent research utilizing site-directed mutagenesis and computational docking has identified key molecular determinants of DB binding to the HERG channel:
The following diagram illustrates the molecular binding mechanism of this compound to the HERG channel:
The whole-cell patch-clamp technique remains the gold standard for assessing HERG channel blockade. Below is the standardized protocol for evaluating DB's effects:
The following workflow diagram illustrates the complete experimental procedure for assessing HERG blockade using patch-clamp electrophysiology:
For higher throughput screening, the thallium flux assay provides a reliable alternative:
Table 2: Troubleshooting Guide for HERG Blockade Experiments
| Problem | Possible Causes | Solutions | Prevention Tips |
|---|---|---|---|
| Low/Negligible HERG Current | Poor transfection efficiency; Cell line drift; Incorrect solutions | Validate channel expression with positive control (e.g., astemizole); Check solution composition and pH; Use early passage cells | Regularly validate cell lines with control compounds; Aliquot and properly store solutions |
| High Current Variability | Inconsistent seal quality; Temperature fluctuations; Cell health issues | Maintain stable recording temperature (22°C); Use healthy, subconfluent cultures; Standardize patch formation technique | Implement rigorous QC procedures; Train staff on consistent technique |
| Irreversible Blockade | Compound trapping in channel pore; Non-specific binding | Extend washout period; Consider chemical structure of analogs (QACs may get trapped) | Plan extended washout protocols; Include reversibility assessment in experimental design |
| Lack of Concentration Dependence | Compound precipitation; Inadequate equilibration time | Verify compound solubility in DMSO/aqueous solutions; Extend incubation time at each concentration | Perform solubility testing beforehand; Validate incubation times with positive controls |
| Excessive Use-Dependence | Altered channel gating; State-dependent binding | Analyze activation curves for negative shifts; Compare pulsed vs. stationary protocols | Include use-dependence assessment in standard protocol; Consider state-dependent binding mechanisms |
Q1: What is the clinical significance of DB's HERG channel blockade? A1: HERG inhibition by DB at nanomolar concentrations (IC₅₀ = 9 nM) suggests potential cardiotoxicity risk through QT interval prolongation, which could predispose to Torsade de Pointes arrhythmia. This is particularly relevant given DB's widespread use in consumer products and potential systemic exposure [1] [2].
Q2: How does DB's mechanism differ from other HERG blockers? A2: DB demonstrates state-dependent blockade with preference for the activated channel state, causes negative shift of activation curves, and accelerates the activation process. Unlike some blockers, DB's effects are not reversible with washing, suggesting tight binding or trapping in the channel pore [1] [3].
Q3: What alternative assays can be used for HERG screening? A3: Beyond traditional patch-clamp, options include:
Q4: Are there specific structural features in DB that contribute to HERG affinity? A4: Yes, the quaternary ammonium group is a critical pharmacophore that mediates strong interactions with S624 and Y652 residues via π-cation, electrostatic, and hydrogen bonding mechanisms. The hydrophobic domains likely contribute to additional binding interactions [3].
Q5: What regulatory considerations apply for compounds with HERG liability? A5: Regulatory agencies (FDA, ICH) require thorough assessment of HERG blockade potential for new chemical entities. The CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative provides updated guidelines incorporating hiPSC-CMs and in silico modeling alongside traditional assays [6] [7].
The assessment of This compound's HERG channel blockade requires careful experimental design and interpretation due to its high-potency, state-dependent inhibition, and irreversible binding characteristics. This technical support resource provides validated protocols, troubleshooting guidance, and mechanistic insights to assist researchers in accurately characterizing DB's cardiotoxicity profile. As research progresses, incorporation of human-relevant platforms like hiPSC-CMs and advanced in silico approaches will further enhance our understanding of DB's cardiovascular safety implications.
The following table summarizes effective concentrations of this compound in combination with other antimicrobials against various pathogens and their biofilms.
| Combination Partner | Pathogens Tested | Effective Domiphen Concentration | Key Findings | Citation |
|---|---|---|---|---|
| Allicin | S. aureus, E. coli, C. albicans | 1 µg/mL (with 64 µg/mL allicin) | Synergistic effect (FBC <0.38); dispersed over 50% of biofilm mass. Reduced viable biofilm cells on steel/polyethylene by >10² CFU/mL. | [1] [2] |
| Silver Nanoparticles (AgNPs) | A. baumannii, S. aureus, E. coli, C. albicans | Not specified in excerpt | Synergistic antimicrobial & anti-biofilm effect (FIC ≤0.5). MBEC₅₀ of AgNPs alone ranged from 1/2 to 4 µg/mL. | [3] |
| Colistin | Colistin-resistant E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 8 µg/mL | Restored colistin susceptibility; synergy in 88.9% of strains. Reduced pre-formed biofilms by 65.3% - 81.7%. | [4] |
Here are the methodologies used to generate the data above, which you can adapt for your experiments.
This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy [1] [2].
FIC index = (MIC of allicin in combo / MIC of allicin alone) + (MIC of domiphen in combo / MIC of domiphen alone)
An FIC index ≤0.5 is considered synergistic [1].This method quantifies the total biofilm biomass and is useful for assessing biofilm dispersal [1] [2].
The diagrams below illustrate the core workflow of the checkerboard assay and the biofilm cultivation and assessment process.
Q1: My checkerboard assay shows high variability between replicates. What could be the cause?
Q2: The crystal violet stain is not adhering to the biofilm, or the background is too high after washing.
Q3: I am concerned about the stability of my this compound stock solution. How should I store it?
Understanding the solubility of domiphen bromide is fundamental for preparing stock and sample solutions. The table below summarizes data from multiple supplier and research publications [1] [2] [3].
| Solvent | Solubility | Notes and Applications |
|---|---|---|
| Water | Freely soluble (100 g/100 mL at 25°C) [2] | Solubility is highly temperature-dependent, being "much less sol at low temps" [2]. Suitable for aqueous formulations. |
| Ethanol | Soluble [2] [3] | Component of the recommended 50:50 (v/v) Ethanol:Water diluent for HPLC analysis [4]. |
| Methanol | Slightly soluble [1] | Can be used for preparing analytical standards [3]. |
| DMSO | Slightly to soluble (100 mg/mL) [1] [5] | Useful for preparing high-concentration stock solutions for in vitro biological assays [5]. |
| Acetone | Soluble [2] | Used in extraction processes for analytical methods [3]. |
| Chloroform | Soluble [2] | Note: Modern green analytical methods seek to replace this with safer solvents like ethanol [4]. |
| Benzene | Very slightly soluble [2] | Limited utility. |
For HPLC analysis, a diluent of ethanol and water (50:50, v/v) has been successfully demonstrated to ensure solubility and compatibility with the mobile phase [4].
For the quantitative analysis of this compound, a reversed-phase HPLC method has been developed and validated according to ICH guidelines. Here is a detailed protocol [4]:
1. Instrumentation and Column
2. Mobile Phase and Chromatographic Conditions
3. Sample and Standard Preparation
This method is robust, accurate, and precise for routine determination and stability assessment. The use of perchloric acid helps suppress silanol interactions, improving peak shape [4]. The method's performance is summarized below:
| Validation Parameter | Result | Validation Parameter | Result |
|---|---|---|---|
| Linearity Range | 1.132 – 1000 µg/mL | Accuracy | 98.8 – 99.76% |
| Correlation Coefficient (r²) | > 0.999 | Precision (RSD) | < 2% |
| LOD | 0.373 µg/mL | LOQ | 1.132 µg/mL |
This compound can degrade under various conditions. Forced degradation studies reveal the following susceptibilities [4]:
Based on this stability profile, here are common experimental issues and solutions:
1. Problem: Poor peak shape or retention in HPLC.
2. Problem: Precipitation of the analyte in solution.
3. Problem: Inconsistent biological activity or analytical results due to degradation.
4. Problem: Incompatibility with other formulation components.
Q1: What are the primary biological activities of this compound? this compound is a quaternary ammonium compound with broad-spectrum antibacterial and antifungal activity. It also acts as a potent inhibitor of the hERG potassium channel (IC50 = 9 nM), which is an important consideration for assessing potential cardiotoxicity [1] [5].
Q2: Can this compound be used as a phase-transfer catalyst? Yes, beyond its antimicrobial uses, this compound is employed as a phase-transfer catalyst in synthetic chemistry due to its quaternary ammonium structure and surfactant properties [1].
Q3: Are there greener alternatives to traditional solvents for this compound analysis? Yes. Modern method development emphasizes green chemistry. The ethanol-water diluent and mobile phases without chloroform, as described in the HPLC method above, are examples of more environmentally friendly alternatives [4].
For a robust RP-HPLC method, the following conditions have been successfully validated for the analysis of Domiphen Bromide [1].
| Parameter | Optimized Condition |
|---|---|
| Column | Inertsil ODS-3 (C18), 250 mm x 3.0 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Approximate Retention Time | < 6 minutes |
| Critical Effect (via DoE) | Acetonitrile ratio, flow rate, and column temperature significantly influence retention, resolution, and peak shape. |
The parameters in the table above were determined using a systematic Analytical Quality by Design (AQbD) approach, which is highly recommended for developing robust methods [1] [2].
The following diagram illustrates the key stages in this optimization workflow.
Here is the detailed experimental protocol based on the published method [1]:
Materials and Instrumentation:
Mobile Phase and Sample Preparation:
System Suitability Testing: Before analysis, ensure the system meets performance criteria. The developed method reported excellent performance with a tailing factor of 1.0, over 12,000 theoretical plates, and a high similarity factor, indicating robust system suitability [3].
Here are solutions to frequently encountered problems in DB analysis.
| Problem | Possible Cause | Suggested Solution |
|---|
| Peak Tailing | 1. Secondary interactions with residual silanols. 2. Column overloading. | 1. Use a low-pH mobile phase (as with perchloric acid) to suppress silanol activity [1]. 2. Ensure sample concentration is within the linear range (1.132–1000 µg/mL) [1]. | | Retention Time Drift | 1. Inconsistent column temperature. 2. Fluctuations in mobile phase composition or flow rate. | 1. Maintain a stable column temperature (e.g., 25°C) using the column oven [1] [2]. 2. Use a HPLC-grade high-precision pump and ensure mobile phase is thoroughly mixed. | | Increased Backpressure | 1. Blocked inlet frit. 2. Microbial growth in aqueous mobile phase. | 1. Use in-line filters and guard columns. Flush the system according to the manufacturer's instructions. 2. Prepare fresh mobile phase daily. | | Low Sensitivity | 1. Sub-optimal detection wavelength. 2. Low injection volume or sample concentration. | 1. Confirm the detector is set at the absorption maximum for DB (275 nm) [1]. 2. Increase injection volume up to 20 µL, ensuring the peak shape remains acceptable. | | Poor Resolution from Degradants | Method robustness is compromised by small variations in critical parameters. | Re-optimize using a DoE approach. The method should be robust enough to maintain resolution even with minor, intentional changes to the acetonitrile ratio (±2%), flow rate (±0.1 mL/min), and temperature (±2°C) [1] [2]. |
What is a suitable HPLC method for the stability-indicating analysis of Domiphen Bromide? A robust RP-HPLC method has been recently developed and validated. The key chromatographic conditions are summarized in Table 1 below [1].
How sensitive is this RP-HPLC method? The method demonstrates excellent sensitivity with a Limit of Detection (LOD) of 0.373 µg/mL and a Limit of Quantification (LOQ) of 1.132 µg/mL [1].
What are the stability characteristics of this compound under stress conditions? Forced degradation studies reveal that this compound is most susceptible to basic hydrolysis, followed by acidic and oxidative stress. A summary of the degradation under various conditions is provided in Table 2 [1].
Is this method suitable for analyzing commercial pharmaceutical products? Yes. The method has been successfully applied to the analysis of this compound in a commercial product (Maalox oral suspension) without interference from excipients, confirming its specificity for quality control applications [1].
Here you will find the detailed methodology and key validation data extracted from the search results.
Table 1: Chromatographic Conditions for this compound Analysis [1]
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | < 6 minutes |
Table 2: Forced Degradation Profile of this compound [1]
| Stress Condition | Degradation Observed |
|---|---|
| Basic Hydrolysis | 26.72% |
| Acidic Hydrolysis | 18.45% |
| Oxidative Stress | 15.23% |
| Thermal, Photolytic, Neutral | Successfully separated DB from degradation products |
Sample Preparation Procedure:
The following workflow diagram illustrates the key stages of the analytical process, from sample preparation to system suitability checks.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Silanol interactions with the quaternary ammonium compound [1]. | Use perchloric acid in the mobile phase to suppress silanol activity. Ensure the mobile phase pH is consistent (~2.0) [1]. |
| Poor Retention | Mobile phase too strong (high organic content). | Decrease the ratio of acetonitrile in the mobile phase. Optimize using a Quality by Design (QbD) approach, as the method is known to be robust across a defined design space [1]. |
| Irreproducible Retention Times | Column temperature fluctuation; Mobile phase not equilibrated. | Maintain a constant column temperature (e.g., 25°C). Ensure sufficient time for system equilibration before analysis [1]. |
| Low Recovery from Formulation | Inefficient extraction from excipients. | Use ethanol-water (1:1, v/v) as a diluent for efficient extraction, as demonstrated for Maalox suspension [1]. |
| Pressure Fluctuations | Particulate matter in mobile phase or sample. | Always filter the mobile phase through a 0.45 µm membrane and pre-filter sample solutions [1]. |
What is the primary degradation product of Domiphen Bromide under oxidative stress? The primary degradation product identified under oxidative stress is p-bromothis compound (dodecyldimethyl-2-(p-bromophenoxyethyl)ammonium bromide). This compound is formed via the bromination of the aromatic ring of DB [1].
Under which stress conditions is this compound most unstable? DB is most susceptible to basic (alkaline) hydrolysis. Research shows significantly higher degradation in basic conditions (26.72%) compared to acidic (18.45%) and oxidative (15.23%) conditions [2].
Is the degradation product, p-bromothis compound, biologically active? Yes, studies have identified that p-bromothis compound exhibits promising and potentially enhanced antimicrobial activity compared to the parent DB compound [1].
What is the recommended analytical technique for separating DB from its degradation products? A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended and has been validated for this purpose. It effectively separates DB from all its major degradation products [2].
Why should Ion-Pairing Chromatography be avoided for DB analysis if possible? While ion-pairing reagents can be used to analyze quaternary ammonium compounds, they can complicate the chromatographic system and potentially reduce column lifetime. The recently developed green RP-HPLC method avoids these reagents [2].
Here are detailed methodologies and key data for the analysis of this compound and its degradation products.
This protocol is suitable for routine quantification and stability assessment of DB in pharmaceutical formulations [2].
This procedure follows ICH guidelines to understand the stability profile of DB [2].
The quantitative results from these studies are summarized in the table below [2]:
| Stress Condition | Degradation (%) | Key Observation |
|---|---|---|
| Basic Hydrolysis | 26.72% | Highest susceptibility, forms a major degradant. |
| Acidic Hydrolysis | 18.45% | Moderate degradation. |
| Oxidative Stress | 15.23% | Leads to bromination, forming p-bromothis compound [1]. |
| Thermal Stress | Data in [2] | Stable under dry heat [3]. |
| Photolytic Stress | Data in [2] | Stable under light exposure. |
This protocol is essential for the unequivocal identification of the oxidative degradant [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor peak shape or tailing in HPLC | 1. Silanol interactions with the quaternary ammonium ion. | 1. Use a mobile phase with acidic pH (e.g., perchloric acid) to suppress silanol activity [2]. |
| 2. Column degradation or contamination. | 2. Flush and regenerate the column or replace it if necessary. | |
| Low recovery of DB from a formulation | Interaction with anionic excipients in the sample matrix. | Use a higher dilution factor and a diluent with appropriate pH/salts to disrupt ionic interactions. Ensure the method has been validated for specificity in the presence of excipients [2]. |
| Unexpected degradant peaks during analysis | 1. Degradation during sample preparation or storage. | 1. Ensure samples are prepared in a suitable solvent (ethanol:water) and analyzed promptly. Standard solutions are stable for 24h at 25°C and 48h at 4°C [2]. |
| 2. Residual oxidants or impurities in reagents. | 2. Use high-purity reagents. | |
| Inconsistent degradation results in oxidative studies | Uncontrolled or variable reaction conditions. | Standardize the concentration of H₂O₂, temperature, and duration of stress. The presence of trace metals can catalyze the oxidation and bromination reaction [4]. |
The following diagram illustrates the logical workflow for conducting forced degradation studies and identifying the products, as described in the protocols.
Domiphen bromide (DB) is susceptible to degradation under various stress conditions, with oxidative stress being a significant factor. The quantitative data below summarizes its stability profile based on forced degradation studies conducted as per ICH guidelines [1].
| Stress Condition | Degradation Observed | Key Findings & Notes |
|---|---|---|
| Basic Hydrolysis | 26.72% | Highest susceptibility; indicates labile structure in alkaline conditions. |
| Acidic Hydrolysis | 18.45% | Moderate susceptibility to acid. |
| Oxidative Stress | 15.23% | Confirmed significant vulnerability to oxidizing agents. |
| Thermal, Photolytic, & Neutral | Not Specified (Separated) | Method successfully separated DB from all degradation products, confirming stability-indicating capability. |
This methodology is adapted from the validated RP-HPLC technique used to determine the oxidative susceptibility of this compound [1].
1. Instrumentation and Chromatography
2. Sample Preparation
3. Data Analysis
The experimental workflow for this protocol is summarized below.
Understanding the oxidative susceptibility of DB is critical for pharmaceutical quality control and patient safety. It helps in formulating stable drug products, determining shelf life, and establishing proper storage conditions to prevent the formation of potentially ineffective or harmful degradation products [1].
This is likely a method selectivity issue. You can troubleshoot by:
While the specific toxicology of DB's oxidative degradants is not detailed in the search results, the literature suggests that oxidative degradation of similar compounds can sometimes produce products with different biological activities [1]. Therefore, identifying and monitoring these products is a key part of the risk assessment in drug development.
Based on the forced degradation data, DB is most susceptible to basic hydrolysis, followed by acid hydrolysis. Oxidative stress is the third most significant factor under the tested conditions [1]. This hierarchy helps prioritize mitigation strategies during formulation development.
The following diagram illustrates the broader molecular context of oxidative stress, showing how reactive oxygen species (ROS) are generated and can lead to cellular damage, which is relevant to understanding the antimicrobial action and degradation of compounds like this compound [2] [3].
The table below summarizes the stability characteristics of this compound (DB) under various stress conditions, as identified in recent studies:
| Stress Condition | Degradation Observed | Key Degradation Product(s) | Quantitative Data (Degradation) | Stability Conclusion |
|---|---|---|---|---|
| Base Hydrolysis | Significant degradation [1] | Confirmed via LC-ESI-MS/MS [2] [3] | 26.72% [1] | Low stability; highly susceptible to basic conditions. |
| Acid Hydrolysis | Moderate degradation [1] | - | 18.45% [1] | Moderate stability; susceptible to strong acids. |
| Oxidative Stress | Moderate degradation [1] | p-bromothis compound [2] [3] | 15.23% [1] | Moderate stability; susceptible to oxidizing agents. |
| Thermal Stress | Stable [4] [5] | No significant degradation products formed [4] [5] | - | High stability; no significant degradation under thermal stress. |
| Neutral Hydrolysis | Stable [1] | - | - | High stability; no significant degradation in neutral aqueous solutions. |
To minimize hydrolysis of this compound during storage and experimentation, consider the following strategies:
You can assess the stability of this compound under various conditions using this validated Forced Degradation Study protocol [1].
Chromatographic Conditions [1]:
This flowchart helps diagnose and address common problems related to this compound instability.
Q1: What is the most critical parameter to control for maintaining this compound stability in an aqueous solution? A1: The single most critical parameter is pH. You must maintain a neutral or slightly acidic environment, as basic conditions cause the most significant hydrolysis, leading to substantial degradation [1] [4] [5].
Q2: We need to use this compound in a formulation that becomes slightly basic upon application. Are there more stable alternatives? A2: Yes. Research has identified that p-bromothis compound, a primary oxidative degradant of DB, possesses comparable or even superior antimicrobial efficacy and demonstrates greater stability under oxidizing conditions. It can be a viable alternative for specific applications [2] [3].
Q3: How long can I store a prepared this compound solution, and under what conditions? A3: A solution prepared in ethanol-water (1:1, v/v) is stable for 24 hours when stored at 25°C. If refrigerated at 4°C, the stability can be extended to 48 hours [1].
| Parameter | Domiphen Bromide | Didecyl Dimethylammonium Bromide |
|---|---|---|
| IC₅₀ Value | 9 nM [1] [2] [3] | 5 nM [1] [3] |
| Hill Coefficient | 0.24 [1] [2] | 0.45 [1] [2] |
| Blockade Kinetics | Voltage-dependent, Use-dependent [1] [3] | Voltage-dependent, Use-dependent [1] [3] |
| State Preference | Prefers the activated channel state [1] [3] | Prefers the activated channel state [1] [3] |
| Effect on Activation | Substantial negative shift of activation curve [1] [3] | Substantial negative shift of activation curve [1] [3] |
| Molecular Binding Site (Predicted) | PAS domain [1] [3]; Pore helix (S624, V625) and S6 helix (Y652) [4] [5] | PAS domain [1] [3] |
The quantitative data in the table above is primarily derived from the following key experiments:
For this compound, a more recent 2025 study used site-directed mutagenesis to identify key binding residues. The experiments were conducted on wild-type and mutant HERG channels expressed in HEK-293T cells, combined with computational docking models [4] [5].
The diagram below illustrates the core experimental process used to characterize HERG blockade in the studies.
| Compound Name | Primary Applications | Key Performance Characteristics | Notable Findings / Experimental Data |
|---|
| Domiphen Bromide | Topical antiseptic, preservative in pharmaceuticals, wound therapy [1] [2] [3] | Broad-spectrum antimicrobial; exhibits synergy with imidazoles (e.g., miconazole) against Gram-positive bacteria [2]. | • MIC (Monotherapy): 1.3 - 9.3 µg/mL (varies by bacterial strain) [2]. • Synergy with Miconazole: FIC Index ≤ 0.5 against S. aureus, S. epidermidis, and A. baumannii [2]. | | Benzalkonium Chloride (BAC / ADBAC) | Disinfectants, hand sanitizers, personal care products, pesticides [4] [5] | One of the most common QACs; broad-spectrum antimicrobial activity; surface disinfectant [4]. | • Also shows synergy with miconazole [2]. • Regulatory assessments (US EPA, European Chemicals Agency) conclude no adverse developmental/reproductive effects at anticipated exposure levels [4]. | | Didecyldimethylammonium Chloride (DDAC) | Disinfectants, cleaning products, wood preservatives, water treatment [4] [5] | Valued for stability across varying pH levels and persistent surface activity [4]. | • Like BAC, regulatory reviews indicate no evidence of reproductive harm with normal use [4]. | | Cetyl Trimethyl Ammonium Chloride (CTAC) | Personal care products (shampoos, conditioners), fabric softeners [5] | Used as a surfactant, preservative, and conditioning agent [5]. | Information not included in search results. | | Alkyl Trimethyl Ammonium Chloride (ATAC) | Fabric softeners, surfactants, disinfectants [5] | Common in fabric care for antistatic and softening properties [5]. | Information not included in search results. |
For researchers, the methodologies and quantitative data from recent studies are crucial for evaluating this compound.
A 2024 study investigated the synergistic effect of combining imidazoles (e.g., miconazole) with this compound against bacterial wound pathogens [2].
A 2025 study developed a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing this compound in pharmaceuticals, which also served as a stability-indicating assay [1].
The experimental workflow for the synergy study can be visualized as follows:
The available experimental data strongly supports further investigation into this compound, particularly in synergistic combinations for antimicrobial applications.
This compound is an FDA-approved quaternary ammonium compound with broad-spectrum antimicrobial properties [1] [2]. Its activity stems from its role as a cationic surfactant, which readily adsorbs to microbial surfaces, disrupting cell membrane integrity and causing cell death [3] [4].
Experimental data highlights its effectiveness, particularly in combination with other agents:
| Aspect | Details & Experimental Data |
|---|---|
| General Activity | Broad-spectrum antimicrobial and antiseptic action [2]. Water solubility: 1 g/mL [5]. |
| Antifungal Synergy | Methodology [3]: Checkerboard microdilution assay to determine Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) against Aspergillus fumigatus (wild-type and azole-resistant strains). Results: Synergistic effect with itraconazole; domiphen reduced expression of drug efflux pump genes, enhancing itraconazole accumulation [3]. |
| Antimalarial Activity | Methodology [5]: In vitro growth inhibition assays of Plasmodium falciparum; LC-ESI-MS/MS analysis of MEP pathway metabolites. Results: IC~50~ ~1 µM; inhibits the MEP pathway in the apicoplast organelle, arresting parasite growth at the trophozoite stage [5]. |
One study directly compared the stability of this compound and p-bromothis compound, which can indirectly inform about their potential performance. The experimental protocol and results are summarized below [1] [6].
Experimental Protocol for Stability [1]
This indicates that the core structure's stability is not significantly altered by the addition of a bromine atom, at least under the tested conditions.
The following diagram illustrates the key experimental workflow used to demonstrate the synergistic antifungal effect between this compound and itraconazole, as detailed in one of the studies [3].
The search results confirm this compound is a versatile antimicrobial agent with well-documented activity against fungi and malaria parasites, and a clarified stability profile [1] [3] [5]. However, a direct, quantitative comparison of its antimicrobial potency against p-bromothis compound is a significant gap in the current literature.
The table below summarizes the core characteristics of different analytical methods for this compound, highlighting the advancements in green chemistry.
| Method Type | Key Principle / Technique | Environmental & Safety Concerns | Key Advantages | Key Limitations | Green Chemistry Assessment (Key Metrics) |
|---|
| Modern RP-HPLC with Green Assessment [1] | Reversed-Phase HPLC with C18 column; mobile phase: Acetonitrile/0.0116 M perchloric acid (70:30, v/v). | Lower concern; avoids toxic chloroform. Replaced with ethanol-water diluent [1]. | - Stability-indicating: Separates DB from degradation products.
For the referenced key experiments, here are the summarized methodologies.
This protocol is designed for the quantitative determination and stability assessment of this compound in pharmaceuticals [1].
This method was used to characterize the specific degradation products of this compound formed under oxidative stress [2] [3].
The following diagrams, created using Graphviz, illustrate the logical workflow for the QbD-based method development and the identified oxidative degradation pathway.
Quality-by-Design Workflow for HPLC Method Development
Identified Oxidative Degradation Pathway
| Validation Parameter | Experimental Protocol & Conditions | Results & Performance Data |
|---|---|---|
| Analytical Procedure | Chromatography: Inertsil ODS-3 column (C18); Mobile Phase: Acetonitrile/0.0116 M perchloric acid (70:30, v/v); Flow Rate: 2.0 mL/min; Detection: 275 nm; Injection Volume: 20 µL; Column Temperature: 25°C [1]. | Successful separation of this compound from degradation products; analysis time <6 min [1]. |
| Linearity & Range | A series of standard solutions across the concentration range of 1.132–1000 µg/mL were analyzed. The peak area was plotted against concentration [1]. | Linearity: R² > 0.999 [1]. |
| Accuracy | Recovery studies were performed by spiking known amounts of this compound into a sample matrix (e.g., commercial formulation) at three different concentration levels [1]. | Recovery: 98.8% to 99.76% [1]. |
| Precision | Repeatability (Intra-day): Multiple injections of homogeneous samples within one day. Intermediate Precision (Inter-day): Analysis performed on different days [1]. | Precision RSD: < 2% for both intra-day and inter-day analyses [1]. | | Specificity / Forced Degradation | Sample solutions were subjected to stress conditions: Acid hydrolysis (e.g., HCl), base hydrolysis (e.g., NaOH), oxidative stress (e.g., H₂O₂), thermal, and photolytic. The method's ability to separate the analyte from degradation products was evaluated [1]. | The method effectively separated this compound from all degradation products. Degradation: Base hydrolysis (26.72%) > Acid hydrolysis (18.45%) > Oxidative stress (15.23%) [1]. | | Robustness | A Quality by Design (QbD) approach with a 2³ full factorial Design of Experiments (DoE) was used. Critical parameters (acetonitrile ratio, flow rate, column temp.) were deliberately varied, and their effect on responses was statistically analyzed (ANOVA) [1]. | The method remained unaffected by small, deliberate variations in operational parameters, confirming its robustness [1]. | | Sensitivity (LOD/LOQ) | Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the signal-to-noise ratio [1]. | LOD: 0.373 µg/mL LOQ: 1.132 µg/mL [1]. |
The developed method aligns with modern regulatory expectations and addresses specific chemical properties of this compound.
The following workflow outlines the key stages of analytical procedure development and validation, reflecting the QbD principles applied in the this compound method.
The table below summarizes the quantitative MIC data for this compound from recent studies:
| Pathogen / Strain | Context | MIC Value | Citation |
|---|---|---|---|
| Aspergillus fumigatus (4 strains, wild-type & azole-resistant) | Standalone & Synergy with Itraconazole | 8 µg/mL (for all strains) [1] | |
| Gram-negative Bacteria (31 clinical Colistin-Resistant strains) | Synergy with Colistin | 16 µg/mL (for all strains) [2] | |
| Plasmodium falciparum (3D7 strain) | Standalone (antiplasmodial activity) | ~1 µM (IC₅₀) [3] |
The methodologies from these studies provide a reliable framework for evaluating this compound's antimicrobial activity.
Broth Microdilution for Fungi (Aspergillus fumigatus): The MIC against A. fumigatus was determined following the guidelines from the Clinical and Laboratory Standards Institute (CLSI M38-A2) with modifications. Briefly, this compound was diluted in a minimal medium (MM). A fungal suspension of 1 × 10⁶ CFU/mL was prepared, and 20 µL of this suspension was inoculated into tubes containing the drug dilutions. The tubes were incubated at 37°C for 36 hours. The MIC value was defined as the lowest drug concentration that prevented visible fungal growth [1].
Broth Microdilution for Bacteria (Colistin-Resistant Gram-negative bacteria): The MIC against clinical isolates of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa was tested using the broth microdilution method in line with CLSI guidelines (M07). The bacterial inoculum was prepared to a concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton broth. The tests were incubated at 37°C for 16-20 hours. The MIC was defined as the lowest concentration of the drug that completely inhibited bacterial growth [2].
Anti-Plasmodial Growth Inhibition Assay: The half-maximal inhibitory concentration (IC₅₀) of this compound against the malaria parasite Plasmodium falciparum was determined via an in vitro growth inhibition assay. Synchronized ring-stage parasites were cultured in human red blood cells with Roswell Park Memorial Institute (RPMI) complete medium. The parasites were exposed to the drug for 48 hours. Parasitemia was then assessed either by microscopic examination of blood smears or by flow cytometry to calculate the IC₅₀ value [3].
Research indicates that this compound's antimicrobial effect is multi-faceted and enhances the efficacy of other drugs.
The table below summarizes key experimental findings on the antibiofilm efficacy of domiphen bromide in comparison with conventional antifungal drugs.
| Antimicrobial Agent / Combination | Target Pathogens | Key Findings / Efficacy | Experimental Model | Citation |
|---|---|---|---|---|
| This compound + Miconazole | Candida albicans, C. glabrata, C. auris | Synergistic, fungicidal activity; induces excess ROS; overcomes azole resistance. | Biofilm & planktonic culture assays, flow cytometry | [1] |
| This compound + Allicin | Staphylococcus aureus, Escherichia coli, Candida albicans | Synergistic effect (FBC < 0.38); dispersed >50% of biofilm mass. | Broth microdilution, checkerboard assay, crystal violet staining | [2] |
| This compound + Imidazoles | Staphylococcus aureus, S. epidermidis (Gram-positive bacteria) | Synergistic activity (FIC ≤ 0.5) against a range of (multidrug-resistant) pathogens. | Checkerboard assays | [3] |
| Conventional Antifungals (Fluconazole, Amphotericin B) | Candida albicans | Limited efficacy against resistant isolates and biofilms; dose-limiting toxicity. | Biofilm assays, clinical isolate testing | [4] |
| Anti-biofilm Peptides (Pom-1) + Conventional Antifungals | Candida albicans | Rescued efficacy of fluconazole and amphotericin B against resistant isolates. | Biofilm inhibition assays, cytotoxicity tests | [4] |
To ensure reproducibility, here are the detailed methodologies from the pivotal studies cited above.
1. Checkerboard Assay for Synergy (Domiphen + Miconazole/Allicin/Imidazoles)
2. Biofilm Formation and Eradication Assay
Research indicates that this compound's antibiofilm synergy, particularly with miconazole, operates through a multi-faceted mechanism. The diagram below visualizes the proposed signaling pathway.
The key mechanistic steps are:
The table below summarizes the key properties of domiphen bromide for comparison with other cationic surfactants.
| Property | This compound | General Cationic Surfactants (e.g., CTAB, BAC) |
|---|---|---|
| Chemical Class | Quaternary Ammonium Compound (QAC) | Quaternary Ammonium Compounds (QACs) |
| Molecular Formula | C₂₂H₄₀BrNO [1] | Varies (e.g., CTAB: C₁₉H₄₂BrN) |
| Molecular Weight | 414.46 g/mol [1] | Varies (e.g., CTAB: 364.45 g/mol) |
| Critical Micelle Concentration (CMC) | Exhibits two CMCs (cmc and cmc₂) [2] [3] | Typically a single CMC value [4] |
| Mechanism of Action | Disrupts bacterial cell membranes, leading to lysis; surfactant action reduces surface tension [5] | Disrupts bacterial cell membranes; reduces surface tension [4] |
| Key Distinguishing Feature | Phenoxyethyl group attached to the ammonium head; forms two micelle types due to different conformers [2] [3] | Typically a simpler alkyl chain head group (e.g., trimethylammonium). |
| Antimicrobial Spectrum | Broad-spectrum (bacteria, fungi); shows synergy with other drugs (e.g., Miconazole, Colistin) [1] [5] | Broad-spectrum, but resistance can develop [1] |
| Primary Research/Application Uses | Antimicrobial preservative, disinfectant, phase-transfer catalyst, studied for anti-biofilm coatings and drug synergism [1] [5] [6] | Disinfectants, fabric softeners, phase-transfer catalysts, DNA precipitation [4] |
The biological and physicochemical actions of this compound can be visualized through the following pathways.
Supporting experimental data reveals this compound's unique solution behavior and provides validated methods for its analysis.
This protocol is used to identify the unique dual critical micelle concentration (CMC) behavior of this compound [2] [3].
A modern reversed-phase HPLC method has been developed and validated for the quantification of this compound in pharmaceuticals, which also serves as a stability-indicating assay [6].
The unique properties of this compound make it particularly interesting for advanced research and development applications.
The table below summarizes the stability of domiphen bromide under various stress conditions, compiling data from multiple studies:
| Stress Condition | Observation (2018 Data [1] [2] [3]) | Degradation / Observation (2025 Data [4]) |
|---|---|---|
| Thermal | Stable [1] [2] [3] | Data not explicitly provided, but method is stability-indicating for thermal degradation studies [4]. |
| Acidic Hydrolysis | Stable [1] [2] [3] | 18.45% degradation [4] |
| Basic Hydrolysis | Yields a by-product [1] [2] [3] | 26.72% degradation (highest susceptibility) [4] |
| Oxidative | Not reported | 15.23% degradation [4] |
| Photolytic | Not reported | Method is stability-indicating; specific degradation not quantified in abstract [4] |
Comparison to Derivatives: One 2018 study notes that its para-bromo derivative, p-bromodomiphen (bromiphen) bromide, exhibits identical stability behavior to this compound, being stable under acidic and thermal stress but producing a by-product under basic conditions [1] [2] [3].
The differing results highlight the importance of understanding the underlying experimental protocols.
Chromatographic Analysis Method (2025 Study) [4] This robust RP-HPLC method was used for quantitative determination and forced degradation studies:
Forced Degradation Studies (2025 Study) [4] The following forced degradation studies were conducted to stress the drug substance and validate the stability-indicating power of the analytical method. The general workflow is illustrated below, showing how samples are stressed and then analyzed to separate and quantify degradation products:
A 2025 study developed a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for analyzing domiphen bromide in pharmaceuticals and included a comprehensive sustainability assessment [1].
The key environmental advancements of this method are summarized in the table below.
| Assessment Area | Traditional Methods / Concerns | New Green RP-HPLC Method [1] |
|---|---|---|
| Sample Preparation | Use of hazardous chloroform [1] | Ethanol-water (1:1) as a safer, greener diluent [1] |
| Mobile Phase | Use of toxic ion-pairing reagents, which can reduce column lifespan [1] | Acetonitrile and 0.0116 M perchloric acid; no toxic ion-pairing reagents [1] |
| Green Chemistry | Lacks formal green evaluation | Evaluated via NEMI, AGREEprep, MoGAPI, BAGI, and RGB12 frameworks [1] |
| Environmental & Economic Impact | Higher hazardous waste generation and cost | Eliminates ~3.2 L/year of chloroform per lab; offers ~50% cost savings over UPLC methods [1] |
The robustness of the sustainability claims is supported by a detailed experimental methodology, which is outlined below.
This workflow for the green analytical method can be visualized as follows:
For researchers and scientists, the 2025 HPLC method offers a validated, greener protocol for quality control of this compound [1]. To advance the sustainability profile of this compound itself, future research should focus on:
The table below summarizes the analytical methods for domiphen bromide based on the search results, highlighting the comparative advantages of the 2025 RP-HPLC method.
| Method Type | Key Advantages & Cost-Effectiveness Features | Separation & Performance | Sustainability & Green Chemistry |
|---|---|---|---|
| Novel RP-HPLC (2025) [1] | ~50% cost savings over UPLC techniques; "cost-effective alternative for resource-limited QC labs"; robust, precise, and suitable for regulatory applications. | Excellent linearity (1.132–1000 µg/mL, r² >0.999); separates DB from all degradation products (stability-indicating). | Aligns with green chemistry principles; multiple greenness assessments (NEMI, AGREEprep, MoGAPI, BAGI, RGB12); minimal hazardous solvent use. |
| Ion-Pair HPLC (Historical Context) | Method for buccal tablets identified [2]. | Ion-pairing can improve retention but may complicate the system and reduce column life [1]. | Not specified in results; traditional methods often use hazardous solvents like chloroform [1]. |
| LC-ESI-MS/MS (Stability Studies) [3] [2] | Used for structural elucidation of degradation products; high sensitivity but "cost-prohibitive" for routine quality control [1]. | Identifies a novel brominated degradant formed under oxidative stress; essential for degradation pathway investigation. | Not the primary focus of the cited studies. |
For the foundational RP-HPLC method, here are the detailed experimental protocols and key findings that provide the data for comparison.
The method was validated per ICH guidelines, yielding the following results:
The search results reveal critical insights that can shape the narrative of your comparison guide:
The following diagram illustrates the decision-making workflow for selecting an analytical method for this compound, based on the primary goal.
To build a more comprehensive comparison guide that includes UPLC methods specifically, you could:
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